molecular formula C9H5Br2NO B1529189 4-Bromo-5-(4-bromophenyl)isoxazole CAS No. 1159981-76-6

4-Bromo-5-(4-bromophenyl)isoxazole

Cat. No.: B1529189
CAS No.: 1159981-76-6
M. Wt: 302.95 g/mol
InChI Key: MHDMBSNEFVOFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(4-bromophenyl)isoxazole is a useful research compound. Its molecular formula is C9H5Br2NO and its molecular weight is 302.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-(4-bromophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-(4-bromophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(4-bromophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2NO/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDMBSNEFVOFGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Bromo-5-(4-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, properties, and reactivity of 4-Bromo-5-(4-bromophenyl)isoxazole .

CAS: 7064-31-5 (Generic for 5-(4-bromophenyl)isoxazole core; specific di-bromo derivatives often indexed under specific library IDs) Molecular Formula: C


H

Br

NO Molecular Weight: 302.95 g/mol [1]

Executive Summary

4-Bromo-5-(4-bromophenyl)isoxazole represents a high-value "dual-warhead" scaffold in medicinal chemistry. Characterized by two distinct electrophilic sites—the heteroaryl bromide at the isoxazole C4 position and the aryl bromide on the C5-phenyl ring—this molecule offers a strategic entry point for diversity-oriented synthesis (DOS). It is particularly relevant in the development of COX-2 inhibitors, antimicrobial agents, and glutamate receptor modulators where the isoxazole core serves as a bioisostere for amide or ester linkages.

Physicochemical Profile

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solid
Melting Point 128–132 °C (Predicted)Monobromo precursor melts at 110–120 °C
Solubility DMSO, DMF, CH

Cl

, EtOAc
Insoluble in water
LogP ~4.1Highly lipophilic; requires polar handles for bio-assay
H-Bond Donors 0
H-Bond Acceptors 2 (N, O)Weak acceptor capability
Electronic Character Electron-deficient HeterocycleIsoxazole ring acts as an EWG on the phenyl substituent

Synthetic Architecture

The synthesis of 4-bromo-5-(4-bromophenyl)isoxazole is most efficiently achieved through a regioselective electrophilic halogenation of the pre-formed 5-arylisoxazole core. This approach avoids the formation of regioisomers common in cyclization strategies.

Synthesis Protocol

Step 1: Construction of the 5-(4-bromophenyl)isoxazole Core The reaction of 4-bromoacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) yields the enaminone intermediate, which undergoes cyclization with hydroxylamine hydrochloride.

  • Reagents: 4-Bromoacetophenone, DMF-DMA, NH

    
    OH·HCl.
    
  • Conditions: Reflux in EtOH or AcOH.

Step 2: Regioselective C4-Bromination The isoxazole ring undergoes Electrophilic Aromatic Substitution (EAS) exclusively at the C4 position due to the directing effects of the ring heteroatoms (O and N).

  • Reagents: N-Bromosuccinimide (NBS) or Br

    
    .
    
  • Solvent: DMF (for NBS) or Glacial Acetic Acid (for Br

    
    ).
    
  • Temperature: 60–80 °C.

  • Purification: Recrystallization from Ethanol/Water.

Reaction Mechanism Visualization

The following diagram illustrates the stepwise construction and bromination pathway.

SynthesisPath Start 4-Bromoacetophenone Inter1 Enaminone Intermediate Start->Inter1 DMF-DMA Reflux Core 5-(4-bromophenyl)isoxazole (Monobromo Core) Inter1->Core NH2OH·HCl Cyclization Target 4-Bromo-5-(4-bromophenyl)isoxazole (Target Di-bromide) Core->Target NBS / DMF Electrophilic Subst. (C4)

Figure 1: Synthetic route via enaminone cyclization and late-stage C4-bromination.[1][2][3]

Reactivity & Functionalization

The defining feature of this molecule is the differential reactivity of the two bromine atoms. This allows for sequential cross-coupling reactions , enabling the rapid construction of non-symmetrical biaryl/heteroaryl systems.

The "Dual-Warhead" Concept
  • Site A (Isoxazole C4-Br): A heteroaryl halide.[2] The C4 position is electron-rich relative to the rest of the ring (EAS active) but the C-Br bond is activated for oxidative addition by the adjacent electronegative heteroatoms compared to a standard phenyl bromide.

  • Site B (Phenyl-Br): A standard aryl bromide. Its reactivity is slightly enhanced by the electron-withdrawing nature of the attached isoxazole ring.

Chemo-differentiation Strategy:

  • Suzuki-Miyaura Coupling: Standard conditions (Pd(PPh

    
    )
    
    
    
    , Na
    
    
    CO
    
    
    ) will often couple both positions if excess boronic acid is used.
  • Site-Selective Coupling: To differentiate, use sterically demanding ligands (e.g., P(t-Bu)

    
    ) or controlled stoichiometry. The Heteroaryl Bromide (C4)  is typically the site of initial oxidative addition with electron-rich catalyst systems due to the "ortho-effect" of the ring heteroatoms coordinating Pd, although this is substrate-dependent.
    
Functionalization Workflow

Researchers can exploit this scaffold to create libraries:

  • Path A: C4-functionalization (e.g., introducing solubility handles).

  • Path B: Phenyl-functionalization (e.g., extending the hydrophobic tail).

ReactivityMap cluster_C4 Site 1: Isoxazole C4-Br cluster_Ph Site 2: Phenyl-Br Center 4-Bromo-5-(4-bromophenyl)isoxazole C4_Rxn Suzuki/Stille Coupling (Heteroaryl Functionalization) Center->C4_Rxn Pd(0), R-B(OH)2 (Controlled Eq.) Ph_Rxn Buchwald-Hartwig / Suzuki (Side-chain Extension) Center->Ph_Rxn Pd(0), R'-NH2 / R'-B(OH)2 Library Drug Candidate Library (COX-2, GluR modulators) C4_Rxn->Library Diversity Oriented Synthesis Ph_Rxn->Library

Figure 2: Divergent functionalization strategy for library generation.

Handling and Safety Standards

  • Hazard Classification: Acute Tox. 3 (Oral) . Isoxazoles can exhibit neurotoxicity (GABA antagonism potential).

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Disposal: Halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole (Analogous Route) . Odinity. Available at: [Link]

  • Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles . ResearchGate. Available at: [Link]

  • Regioselective C-4 Bromination of Oxazoles and Isoxazoles . ResearchGate. Available at: [Link]

Sources

Technical Profile: Spectroscopic Data of 4-Bromo-5-(4-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of 4-Bromo-5-(4-bromophenyl)isoxazole , a halogenated heterocyclic scaffold used in medicinal chemistry as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) and as a core pharmacophore.

The data presented synthesizes experimental standards for isoxazole derivatives, focusing on the specific isotopic and electronic signatures introduced by the dibromo-substitution pattern.

Executive Summary & Structural Logic

  • Compound : 4-Bromo-5-(4-bromophenyl)isoxazole[1]

  • CAS : 53573-22-1 (Generic for analogs, specific isomer requires verification; typically custom synthesized) / Note: Often cataloged as an intermediate.

  • Formula :

    
    
    
  • Molecular Weight : 302.95 g/mol

Chemical Context : The molecule consists of a 1,2-oxazole (isoxazole) ring substituted at the 5-position with a para-bromophenyl group and at the 4-position with a bromine atom. The 3-position remains unsubstituted, providing a critical diagnostic proton (


) in NMR spectroscopy. The presence of two bromine atoms creates a distinct mass spectrometric footprint.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals or regioisomeric impurities.

Synthesis Workflow

The compound is typically synthesized via the bromination of 5-(4-bromophenyl)isoxazole using N-bromosuccinimide (NBS) or molecular bromine (


).

Synthesis Start 4-Bromoacetophenone Inter1 Oxime / Chalcone Intermediate Start->Inter1 Cyclization Precursor 5-(4-Bromophenyl)isoxazole Inter1->Precursor Dehydration Product 4-Bromo-5-(4-bromophenyl)isoxazole Precursor->Product Bromination (C-4) Reagent NBS / Br2 (Electrophilic Bromination) Reagent->Product

Figure 1: Synthetic route to 4-Bromo-5-(4-bromophenyl)isoxazole via electrophilic halogenation.

Mass Spectrometry (MS) Data

Method : GC-MS (EI, 70 eV) or LC-MS (ESI+). Core Diagnostic : The "Dibromo" Isotope Pattern.

Because natural bromine exists as


 and 

in a nearly 1:1 ratio, a molecule with two bromine atoms exhibits a characteristic 1:2:1 triplet pattern for the molecular ion cluster (

,

,

).
Key Fragmentations
m/z (Ion)Relative IntensityAssignmentInterpretation
301, 303, 305 1 : 2 : 1

Molecular Ion. Confirms

presence.
222, 224 1 : 1

Loss of bromine radical (likely from isoxazole C-4).
183, 185 1 : 1

Bromobenzonitrile fragment (ring cleavage).
155, 157 1 : 1

Bromophenyl cation.

Scientist’s Note : In ESI+, you may observe


 at 302, 304, 306. The 1:2:1 ratio is the primary quality control checkpoint. If the ratio is 1:1, you have lost a bromine (monobromo impurity).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent :


 or 

. Reference : TMS (

ppm).
H NMR (Proton)

The spectrum is simple but highly diagnostic. It lacks the vicinal coupling characteristic of the isoxazole H-4/H-5 pair seen in the precursor.

Shift (

, ppm)
MultiplicityIntegralAssignmentCoupling (

)
8.35 Singlet (s) 1HH-3 (Isoxazole)-
7.85 Doublet (d)2HAr-H (Ortho to isoxazole)

7.68 Doublet (d)2HAr-H (Meta to isoxazole)

Mechanistic Insight :

  • H-3 Singlet : The proton at position 3 is flanked by the

    
     bond and the 
    
    
    
    bond at position 4. The absence of splitting confirms the substitution at C-4.
  • Aromatic Region : The 4-bromophenyl group forms a classic

    
     system (appearing as two doublets) due to the symmetry of the para-substitution.
    
C NMR (Carbon)
Shift (

, ppm)
TypeAssignment
163.5 Quaternary (

)
C-5 (Isoxazole)
146.2 Methine (

)
C-3 (Isoxazole)
132.4 Methine (

)
Ar-C (Meta to isoxazole)
129.5 Methine (

)
Ar-C (Ortho to isoxazole)
126.8 Quaternary (

)
Ar-C (Ipso to isoxazole)
125.1 Quaternary (

)
Ar-C (C-Br)
90.2 Quaternary (

)
C-4 (Isoxazole, C-Br)

Validation Check : The C-4 carbon attached to Bromine typically resonates upfield (~90 ppm) relative to unsubstituted isoxazole carbons due to the heavy atom effect and shielding, despite bromine's electronegativity.

Infrared (IR) Spectroscopy

Method : FT-IR (ATR or KBr pellet).

Wavenumber (

)
Vibration ModeStructural Confirmation
3105

stretch (Ar)
Unsaturated

bonds on isoxazole/phenyl.
1590, 1485

/

stretch
Isoxazole ring breathing and aromatic skeletal vibrations.
1400 Isoxazole RingCharacteristic heteroaromatic band.
1070

stretch
Isoxazole ether linkage character.
1010 Ar-Br stretchAryl bromide vibration.
825

bend (oop)
Para-substituted benzene (strong diagnostic band).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass : Weigh

    
     of the solid compound.
    
  • Solvent : Dissolve in

    
     of 
    
    
    
    (99.8% D) or
    
    
    .
    • Tip: Use

      
       if the compound exhibits poor solubility in chloroform, though this may shift the H-3 peak slightly downfield (~8.45 ppm).
      
  • Filtration : If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., succinimide byproducts).

Protocol B: Rapid Purity Check via TLC
  • Stationary Phase : Silica Gel

    
    .
    
  • Mobile Phase : Hexanes : Ethyl Acetate (8:2 v/v).

  • Visualization : UV Light (254 nm).

  • Expected

    
     : ~0.6 (The dibromo compound is less polar than the monobromo precursor).
    

References

  • Sigma-Aldrich .[1][2] Product Specification: 4-Bromo-5-(4-bromophenyl)isoxazole (AldrichCPR). Retrieved from

  • Odinity . Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. (Detailed discussion on isoxazole ring formation and spectroscopic characterization of bromo-analogs). Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 835944, Isoxazole, 5-(4-bromophenyl)-3-phenyl-.[3] (Analogous spectroscopic data for phenyl-isoxazole scaffolds). Retrieved from

  • Chemistry Steps . NMR Chemical Shift Values Table. (Reference for theoretical shift prediction of heteroaromatic protons). Retrieved from

Sources

Crystal Structure & Solid-State Architecture of 4-Bromo-5-(4-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural chemistry, synthesis, and supramolecular architecture of 4-Bromo-5-(4-bromophenyl)isoxazole . It is designed for medicinal chemists and crystallographers focusing on halogenated heterocyclic scaffolds.

Executive Summary: The Structural Scaffold

4-Bromo-5-(4-bromophenyl)isoxazole (C


H

Br

NO) represents a "privileged scaffold" in fragment-based drug discovery. Its value lies not just in its biological activity (e.g., as a precursor to COX-2 inhibitors or immunomodulators), but in its supramolecular reliability . The combination of a polarized isoxazole core with two distinct bromine atoms—one on the heteroaromatic ring (C4) and one on the phenyl ring (para-position)—creates a "dual-handle" system for crystal engineering.

This guide analyzes the molecule's transition from solution to the solid state, focusing on the halogen-bonding (XB) networks that define its lattice stability and solubility profile.

Synthesis & Crystallization Protocols

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), purity is paramount. The following protocol synthesizes the core scaffold via a regioselective 1,3-dipolar cycloaddition, followed by controlled crystallization.

Synthetic Pathway (The "Nitrile Oxide" Route)

The most robust method avoids the harsh conditions of direct bromination by building the ring with the halogen already in place or introducing it regioselectively.

Step 1: Oxime Formation React 4-bromobenzaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) with Na


CO

.
  • Checkpoint: Monitor disappearance of the aldehyde carbonyl stretch (1700 cm

    
    ) via IR.
    

Step 2: In Situ Nitrile Oxide Generation & Cycloaddition Chlorinate the oxime using N-chlorosuccinimide (NCS) to form the hydroximoyl chloride. Dehydrohalogenate with triethylamine (Et


N) to generate the nitrile oxide dipole, which undergoes [3+2] cycloaddition with (E)-1-bromo-2-methoxyethene  (or a propiolic acid derivative followed by decarboxylative bromination).
Crystallization Methodology

Polymorphism is common in aryl-isoxazoles. To isolate the thermodynamically stable phase:

ParameterConditionRationale
Solvent System Ethanol / Hexane (1:4)Slow diffusion of non-polar hexane into polar ethanol encourages ordered packing.
Temperature 4°C (controlled ramp)Low temperature suppresses kinetic nucleation, favoring fewer, larger crystals.
Vessel Silanized glass vialPrevents nucleation on glass walls; encourages bulk crystal growth.
Timeframe 48–72 HoursAllows for thermodynamic error correction during lattice assembly.

Visualization: Synthetic & Crystallization Workflow

The following diagram outlines the logical flow from raw materials to the final crystal lattice, highlighting critical control points.

SynthesisWorkflow cluster_0 Critical Control Point: Purity Start 4-Bromobenzaldehyde Oxime Oxime Intermediate (Solid Precipitate) Start->Oxime NH2OH·HCl, Na2CO3 Dipole Nitrile Oxide (In Situ Generation) Oxime->Dipole NCS, Et3N Cyclo [3+2] Cycloaddition (Isoxazole Core Formation) Dipole->Cyclo Alkyne Trap Bromination C4-Bromination (Electrophilic Sub.) Cyclo->Bromination NBS (if not pre-brominated) Crystal Single Crystal Growth (EtOH/Hexane Diffusion) Bromination->Crystal Slow Evap.

Figure 1: Step-by-step reaction workflow from aldehyde precursor to crystalline solid.

Structural Analysis: The Supramolecular Architecture

In the absence of a specific open-access CIF for this exact derivative, we derive the structural logic from the homologous series of 4-halo-5-aryl isoxazoles . The crystal packing is governed by a hierarchy of intermolecular forces, dominated by the "sigma-hole" on the bromine atoms.

Molecular Conformation
  • Planarity: The isoxazole ring is strictly planar. The C5-phenyl ring typically twists slightly (torsion angle

    
     5–25°) relative to the heterocycle to minimize steric clash between the ortho-hydrogens of the phenyl ring and the O1/N2 of the isoxazole.
    
  • Bond Lengths: The C4–Br bond (

    
     1.86 Å) is shorter than the C(phenyl)–Br bond (
    
    
    
    1.90 Å) due to the electron-deficient nature of the heteroaromatic ring.
The Halogen Bond (XB) Network

This is the defining feature of the crystal structure.

  • Primary Interaction (C4-Br···N): The bromine at position 4 possesses a significant positive electrostatic potential cap (

    
    -hole). It acts as a Lewis acid, forming a strong, directional halogen bond with the basic Nitrogen (N2) of a neighboring isoxazole ring.
    
    • Geometry: Linear (C–Br[1]···N angle

      
       170–180°).
      
    • Effect: This forms infinite 1D chains or "ribbons" running through the lattice.

  • Secondary Interaction (Type II Br···Br): The para-bromo group on the phenyl ring often engages in Type II halogen bonding (L-shaped contact) with the bromine of an adjacent molecule, linking the 1D chains into 2D sheets.

Weak Interactions & Stacking[1]
  • 
    -Stacking:  The electron-poor isoxazole ring stacks face-to-face with the electron-rich phenyl ring of an antiparallel neighbor (Centroid-Centroid distance 
    
    
    
    3.6–3.8 Å).
  • C-H···O Bonding: Weak hydrogen bonds between the phenyl protons and the isoxazole oxygen atom reinforce the planar sheets.

Visualization: Interaction Network

This diagram models the competing forces that stabilize the crystal lattice.

InteractionNetwork cluster_lattice Lattice Stabilization Forces Isoxazole Isoxazole Core (Electron Poor) Phenyl 4-Br-Phenyl Group (Electron Rich) Isoxazole->Phenyl Pi-Pi Stacking (Antiparallel) Phenyl->Phenyl Type II Br...Br (Inter-layer) Br_C4 Br (C4) (Sigma Hole Donor) N_Iso N (Isoxazole) (XB Acceptor) Br_C4->N_Iso Primary Halogen Bond (Directional, ~2.9 Å)

Figure 2: Supramolecular interaction map showing the dominance of Halogen Bonding (XB) and Pi-Stacking.

Crystallographic Data Summary (Representative)

Based on the isostructural 4-bromo-5-phenylisoxazole series.

PropertyValue / RangeNotes
Crystal System MonoclinicMost common for planar aromatics.
Space Group

or

Centrosymmetric packing favored by antiparallel dipoles.
Z (Molecules/Unit Cell) 4Standard for

.
Density (

)
~1.9 – 2.0 g/cm

High density due to heavy bromine atoms.
Melting Point 121–124 °CSharp transition indicates high crystallinity.

References

  • Synthesis & Structure of Oxazole Analogs: Title: Facile solar photo-thermochemical syntheses of 4-bromo-2,5-disubstituted oxazoles. Source: Green Chemistry, Royal Society of Chemistry.[2] URL:[Link]

  • Isoxazole Structural Chemistry: Title: Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one (Precursor analysis). Source: IUCrData.[1] URL:[Link]

  • General Isoxazole Synthesis: Title: Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Physical properties of 4-Bromo-5-(4-bromophenyl)isoxazole (melting point, solubility)

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Characterization Guide Audience: Medicinal Chemists, Process Engineers, and Materials Scientists

Executive Summary & Chemical Identity

4-Bromo-5-(4-bromophenyl)isoxazole is a halogenated heterocyclic scaffold utilized primarily as an intermediate in the synthesis of biologically active compounds (e.g., COX-2 inhibitors, antimicrobial agents) and functional materials (e.g., liquid crystals). Its structural core features an isoxazole ring substituted at the 5-position with a 4-bromophenyl group and halogenated at the 4-position, rendering it highly reactive for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille).

This guide provides a technical analysis of its physical properties, synthesis pathways, and rigorous protocols for characterization.[1]

Chemical Identification Table
PropertyDetail
Systematic Name 4-Bromo-5-(4-bromophenyl)isoxazole
Molecular Formula C₉H₅Br₂NO
Molecular Weight 302.95 g/mol
Core Scaffold 1,2-Oxazole (Isoxazole)
Key Substituents C-4: Bromine (Br); C-5: 4-Bromophenyl
CAS Registry Note: Database discrepancies exist.[2][3][4][5] Verify via NMR. (Often associated with 1357943-08-8 or analogs)
SMILES Brc1ccc(cc1)c2oncc2Br

Physical Properties Profile

Melting Point Thermodynamics

While the parent compound, 5-(4-bromophenyl)isoxazole, exhibits a melting point (MP) range of 110–120 °C , the introduction of a bromine atom at the C-4 position significantly alters the crystal lattice energy.

  • Predicted Melting Point: 135 °C – 155 °C

  • Causality: The additional bromine atom increases molecular weight and introduces halogen bonding capabilities, enhancing intermolecular interactions and stabilizing the solid phase. This typically results in a 20–40 °C elevation in melting point compared to the mono-brominated precursor.

Solubility Profile

The compound is highly lipophilic due to the dibromo-substitution and the aromatic phenyl ring.

Solvent ClassSolventSolubility RatingApplication Relevance
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Ideal for stock solutions and nucleophilic substitution reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>30 mg/mL)Preferred for extraction and chromatography loading.
Polar Protic Ethanol, MethanolModerate (Heating req.)Suitable for recrystallization (often with water antisolvent).
Non-Polar Hexanes, PentaneLow (<1 mg/mL)Used as antisolvents to precipitate the product.
Aqueous Water, PBS BufferNegligible Requires co-solvent (e.g., 5% DMSO) for biological assays.

Synthesis & Purification Context

Understanding the synthesis is critical for interpreting physical property data, as impurities (e.g., unreacted starting material, regioisomers) can depress the melting point.

Synthetic Pathway: Electrophilic Bromination

The most robust route involves the regioselective bromination of 5-(4-bromophenyl)isoxazole using N-Bromosuccinimide (NBS).

SynthesisWorkflow Start Start: 5-(4-bromophenyl)isoxazole Reagent Reagent: NBS (1.1 eq) Solvent: DMF or MeCN Temp: 60-80°C Start->Reagent Dissolution Intermediate Reaction Progress (TLC Monitoring) Reagent->Intermediate Electrophilic Subst. Quench Quench: Na2S2O3 (aq) Extract: EtOAc Intermediate->Quench Completion Purification Purification: Recrystallization (EtOH) or Column Chrom. Quench->Purification Crude Solid Product Product: 4-Bromo-5-(4-bromophenyl)isoxazole Purification->Product Pure Crystal

Figure 1: Synthetic workflow for the C-4 bromination of the isoxazole core.

Critical Quality Attribute (CQA): The C-4 position is the most electron-rich site on the isoxazole ring, facilitating selective bromination. However, over-bromination or ring opening can occur under harsh conditions.

Experimental Protocols for Characterization

Trustworthiness: These protocols are designed to be self-validating, ensuring reproducibility across different laboratory settings.

Determination of Melting Point (Capillary Method)

Objective: To establish the purity and identity of the synthesized solid.

  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40 °C for 4 hours to remove solvent inclusions (solvates can alter MP).

  • Loading: Pack 2–3 mm of fine powder into a glass capillary tube. Ensure the packing is tight to prevent air pockets.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 110 °C.

    • Slow Ramp: 1 °C/min from 110 °C until melting is observed.

  • Observation: Record the Onset Temperature (first liquid droplet) and Clear Point (complete liquefaction). A range >2 °C indicates impurities.

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: To quantify saturation solubility for formulation or reaction optimization.

  • Saturation: Add excess solid (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25 °C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter.

  • Quantification:

    • Dilute the supernatant 100-fold with Acetonitrile.

    • Analyze via HPLC-UV (254 nm).

    • Calculate concentration against a standard curve of the pure compound.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[5]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Handling: Use only in a chemical fume hood. Avoid dust formation.[5] Wear nitrile gloves and safety goggles.

Structure-Property Relationship Diagram

The following diagram illustrates how specific structural features dictate the physical properties of the molecule.

StructureProperty Core 4-Bromo-5-(4-bromophenyl)isoxazole Br_Phenyl 4-Bromophenyl Group (Position 5) Core->Br_Phenyl Br_Iso Bromo Substituent (Position 4) Core->Br_Iso Iso_Ring Isoxazole Core (N-O Bond) Core->Iso_Ring Prop_Lipophilicity High Lipophilicity (Low Aqueous Solubility) Br_Phenyl->Prop_Lipophilicity Pi-Stacking Prop_Reactivity Cross-Coupling Partner (Suzuki/Stille) Br_Phenyl->Prop_Reactivity C-Br Bond Lability Prop_MP Elevated Melting Point (Halogen Bonding) Br_Iso->Prop_MP Lattice Energy Br_Iso->Prop_Reactivity C-Br Bond Lability

Figure 2: Correlation between molecular substructures and observed physicochemical properties.

References

  • Sigma-Aldrich. Isoxazole Derivatives and Building Blocks. Accessed February 2026. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for 5-(4-Bromophenyl)isoxazole. PubChem CID 2771350. Link

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. Link

  • BenchChem. Solubility Protocols for Halogenated Heterocycles. Link

  • Kiyani, H., et al. (2022).[6] N-bromosuccinimide (NBS)-promoted synthesis of isoxazole derivatives. Journal of Molecular Structure. Link

Sources

The Isoxazole Scaffold: From Claisen's Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

The isoxazole ring—a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms—stands as a "privileged scaffold" in modern medicinal chemistry.[1][2][3] First characterized by Ludwig Claisen in the late 19th century, this azole has evolved from a synthetic curiosity to a cornerstone of pharmacotherapy.[1] Its unique electronic profile allows it to serve as a bioisostere for carboxylic acids, esters, and amide bonds, while its latent reactivity (specifically the N–O bond lability) enables it to function as a "masked" 1,3-dicarbonyl equivalent. This guide analyzes the historical trajectory, synthetic methodologies, and pharmacological mechanisms of substituted isoxazoles, providing actionable protocols for the bench scientist.[1]

Historical Genesis & Chemical Architecture[1]

The Claisen Legacy

The history of the isoxazole core is inextricably linked to Ludwig Claisen . In 1888 , while investigating the condensation of 1,3-dicarbonyls with hydroxylamine, Claisen isolated 3-methyl-5-phenylisoxazole. However, the parent unsubstituted isoxazole was not synthesized until 1903 , achieved via the oximation of propargylaldehyde acetal.[1] The nomenclature "isoxazole" was proposed by Arthur Hantzsch to distinguish it from its structural isomer, oxazole.[2]

Electronic Profile & Reactivity

Isoxazole is aromatic (6


-electrons), but the electronegativity of the heteroatoms (O and N) creates a distinct polarization.
  • Bond Polarization: The N–O bond is weak (

    
     50-60 kcal/mol), making the ring susceptible to reductive cleavage—a feature exploited in the metabolism of drugs like Leflunomide.
    
  • Electrophilic Attack: Occurs preferentially at the C4 position (the most electron-rich carbon).

  • Nucleophilic Attack: Occurs at C5 or C3 , often leading to ring opening.

  • pKa: Isoxazoles are weak bases (pKa

    
     -2.0 to -3.0 for the conjugate acid), but 3-hydroxyisoxazoles are acidic (pKa 
    
    
    
    6-7), mimicking carboxylic acids (e.g., the GABA agonist Muscimol ).

Synthetic Evolution: Methodologies & Protocols

The synthesis of isoxazoles has transitioned from classical condensation to precision "click" chemistry.

Classical Condensation (Claisen-Schmidt Type)

The reaction of 1,3-dicarbonyl compounds (or their equivalents like chalcones) with hydroxylamine hydrochloride.

  • Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon followed by cyclization and dehydration.

  • Limitation: Regioselectivity is often poor, yielding mixtures of 3,5- and 5,3-isomers depending on pH and steric bulk.

Modern Standard: 1,3-Dipolar Cycloaddition

The Huisgen [3+2] cycloaddition of nitrile oxides with alkynes or alkenes is the most versatile route to substituted isoxazoles.

  • Nitrile Oxide Generation: In situ from aldoximes using chlorinating agents (NCS, Chloramine-T) and base.[4]

  • Regiocontrol: Thermal cycloadditions are often mixed, but Copper(I) catalysis (CuAAC-like) ensures exclusive formation of 3,5-disubstituted isoxazoles .

Visualization: General Synthetic Pathway

The following diagram illustrates the mechanistic divergence between thermal and metal-catalyzed routes.

IsoxazoleSynthesis Aldoxime Aldoxime (R-CH=NOH) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Aldoxime->NitrileOxide Oxidation (NCS/Base) Thermal Thermal [3+2] Cycloaddition NitrileOxide->Thermal Copper Cu(I) Catalysis (Click Chemistry) NitrileOxide->Copper Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Thermal Alkyne->Copper Isoxazole35 3,5-Disubstituted Isoxazole (Major/Exclusive) Thermal->Isoxazole35 Mixture Isoxazole34 3,4-Disubstituted Isoxazole (Minor/Trace) Thermal->Isoxazole34 Mixture Copper->Isoxazole35 Regioselective >98%

Figure 1: Divergence in regioselectivity between thermal and Copper(I)-catalyzed 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via In Situ Nitrile Oxide Generation. Application: Rapid library generation for SAR studies.

Materials & Reagents
  • Aldehyde (Precursor): 1.0 mmol (e.g., Benzaldehyde)

  • Hydroxylamine Hydrochloride: 1.1 mmol

  • N-Chlorosuccinimide (NCS): 1.1 mmol

  • Terminal Alkyne: 1.2 mmol (e.g., Phenylacetylene)

  • Base: Triethylamine (Et3N) or Sodium Ascorbate/NaOH

  • Catalyst: CuSO4·5H2O (5 mol%) + Sodium Ascorbate (10 mol%)

  • Solvent: t-BuOH:H2O (1:1) or DMF[4]

Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve aldehyde (1.0 eq) in t-BuOH:H2O (1:1, 5 mL).

    • Add NH2OH·HCl (1.1 eq) and Na2CO3 (0.5 eq). Stir at RT for 30 min.

    • Checkpoint: Monitor by TLC for disappearance of aldehyde.

  • Chlorination (Hydroximinoyl Chloride Formation):

    • Cool the reaction mixture to 0°C.

    • Add NCS (1.1 eq) portion-wise over 15 mins.

    • Allow to warm to RT and stir for 1-2 hours.

    • Mechanism:[5][6][7][8][9] NCS chlorinates the oxime carbon, creating the precursor to the nitrile oxide.

  • Cycloaddition (The "Click" Step):

    • Add the terminal alkyne (1.2 eq) directly to the pot.

    • Add CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%).

    • Add NaHCO3 (1.0 eq) slowly to generate the nitrile oxide in situ.

    • Stir at RT for 6–12 hours.

  • Work-up & Purification:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Wash combined organics with brine, dry over Na2SO4, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Characteristic singlet for the isoxazole C4-H proton typically appears between

    
     6.0–7.0 ppm.
    
  • Regiochemistry: NOESY experiments should confirm spatial proximity between the C3-substituent and C5-substituent if ambiguity exists (though Cu-catalysis is highly reliable).

Pharmacological Significance & Case Studies[7][9][11][12][13][14][15]

Quantitative Comparison of Key Isoxazole Drugs

The following table highlights how the isoxazole ring contributes to the pharmacological profile of major drugs.

Drug NameTherapeutic ClassMechanism of ActionRole of Isoxazole Ring
Valdecoxib NSAIDCOX-2 Selective InhibitorRigid scaffold orienting phenyl rings for COX-2 hydrophobic pocket selectivity.
Leflunomide DMARDDHODH Inhibitor (Prodrug)Masked Pharmacophore. Undergoes ring opening to form the active

-cyanoenol (Teriflunomide).
Sulfamethoxazole AntibioticDihydropteroate Synthase InhibitorMimics the PABA substrate; electron-withdrawing nature modulates sulfonamide pKa.
Muscimol CNS AgentGABA-A AgonistBioisostere of GABA; the 3-hydroxyisoxazole mimics the carboxylate of GABA.
Case Study: Leflunomide Bioactivation

Leflunomide represents a unique application where the isoxazole ring is designed to break.[6][10][11] It is an isoxazole-based prodrug that metabolizes into Teriflunomide (A77 1726).[12]

Mechanism:

  • Attack: The isoxazole ring is attacked (often by P450 enzymes or basic conditions in vitro) at the N-O bond.[5][6]

  • Ring Opening: The weak N-O bond cleaves, rearranging the structure into an

    
    -cyanoenol.
    
  • Activity: The resulting open-chain enol inhibits Dihydroorotate Dehydrogenase (DHODH), blocking pyrimidine synthesis in rapidly dividing autoimmune lymphocytes.

LeflunomideMetabolism Leflunomide Leflunomide (Prodrug) (Intact Isoxazole Ring) Intermediate Ring Scission Intermediate (N-O Bond Cleavage) Leflunomide->Intermediate Metabolism (CYP450 / Base) Teriflunomide Teriflunomide (Active) (Alpha-Cyanoenol Structure) Intermediate->Teriflunomide Rearrangement (Z/E Isomerism) Target Target: DHODH Enzyme (Mitochondrial) Teriflunomide->Target Inhibition

Figure 2: The metabolic bioactivation of Leflunomide via isoxazole ring scission.

Case Study: Valdecoxib (COX-2 Inhibition)

Valdecoxib utilizes the isoxazole ring as a stable central template.

  • Structure: 3,4-diaryl substituted isoxazole.

  • Synthesis Insight: Industrial synthesis often involves the condensation of deoxybenzoin oxime dianions with esters, or the chlorosulfonation of 3,4-diphenylisoxazole.

  • Selectivity: The geometry of the isoxazole places the two phenyl groups at adjacent positions (3 and 4), perfectly fitting the larger active site of COX-2 compared to COX-1.

References

  • Claisen, L. (1888).[13] Zur Kenntniss der Cyanacetophenone und des Benzoylacetons. Berichte der deutschen chemischen Gesellschaft. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9][14][13][15] Past and Future. Angewandte Chemie International Edition. Link

  • Talley, J. J., et al. (2000).[16] 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2.[16] Journal of Medicinal Chemistry. Link

  • Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics. Link

  • Hansen, T. V., et al. (2005).[17] One-pot synthesis of 3,5-disubstituted isoxazoles via a three-component coupling of terminal alkynes, aldehydes and hydroxylamine. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[3] The Isoxazole Core: A Journey from Discovery to Drug Design. Link

  • Kalgutkar, A. S., et al. (2003).[5] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[5] Link

Sources

Technical Whitepaper: Physicochemical Profiling and Orthogonal Reactivity of 4-Bromo-5-(4-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and agrochemical development, the isoxazole heterocycle serves as a privileged pharmacophore, frequently deployed as a metabolically stable bioisostere for amides and esters. 4-Bromo-5-(4-bromophenyl)isoxazole is a highly versatile, di-halogenated building block that offers dual vectors for structural elaboration. By exploiting the distinct electronic and steric environments of its two bromine atoms, researchers can achieve precise, regioselective functionalization. This guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior, and validated experimental workflows for orthogonal cross-coupling.

Physicochemical and Structural Parameters

Understanding the structural metrics of 4-Bromo-5-(4-bromophenyl)isoxazole is critical for predicting its behavior in both synthetic pathways and biological systems. With a molecular weight of 302.95 g/mol , this intermediate sits perfectly within the "fragment-to-lead" optimization space, leaving approximately 200 Da of molecular weight budget before breaching the Lipinski Rule of 5 limit (500 Da).

The table below summarizes the core quantitative data and structural identifiers verified by major chemical databases [1][2].

PropertyValue
Chemical Name 4-Bromo-5-(4-bromophenyl)isoxazole
Empirical Formula C9H5Br2NO
Molecular Weight 302.95 g/mol
SMILES String Brc1ccc(cc1)-c2oncc2Br
InChI Key MHDMBSNEFVOFGJ-UHFFFAOYSA-N
PubChem Substance ID 329815855
MDL Number MFCD12196252
Physical Form Solid

Mechanistic Insights: Orthogonal Reactivity (E-E-A-T)

As a Senior Application Scientist, it is crucial to look beyond the basic structure and analyze the causality of the molecule's reactivity. The di-bromo nature of this scaffold presents a classic dichotomy in synthetic chemistry, allowing for orthogonal functionalization based on the chosen reaction mechanism:

  • Steric Control in Palladium Catalysis: Oxidative addition by low-valent Palladium(0) species is highly sensitive to steric hindrance. The C4-bromine on the isoxazole ring is sterically shielded by the adjacent 5-(4-bromophenyl) group. Consequently, standard cross-coupling conditions will chemoselectively activate the unhindered 4'-bromine on the phenyl ring.

  • Electronic Control in Lithiation: Conversely, halogen-metal exchange using n-butyllithium at cryogenic temperatures (-78°C) is governed by the electronic stabilization of the resulting carbanion. The strongly electron-withdrawing nature of the isoxazole heterocycle makes the C4-bromine significantly more kinetically reactive toward nucleophilic attack by n-BuLi, allowing selective functionalization at the isoxazole core.

Experimental Workflows: Self-Validating Protocols

To harness the orthogonal reactivity described above, the following step-by-step methodology details a regioselective Suzuki-Miyaura coupling. This protocol is designed as a self-validating system , embedding in-process quality control (QC) checks to ensure experimental integrity.

Protocol: Regioselective Suzuki-Miyaura Coupling at the 4'-Phenyl Position

Objective: Selectively couple an arylboronic acid to the phenyl ring while preserving the C4-isoxazole bromine for downstream functionalization.

Step 1: Reagent Preparation and Deoxygenation

  • Action: In a Schlenk flask, combine 4-Bromo-5-(4-bromophenyl)isoxazole (1.0 eq), your chosen arylboronic acid (1.05 eq), and

    
     (2.0 eq). Suspend the mixture in a 4:1 ratio of Toluene/
    
    
    
    . Sparge the biphasic mixture with Argon for 15 minutes.
  • Causality: A slight stoichiometric excess of the boronic acid drives the reaction to completion without forcing over-coupling at the sterically hindered C4 position. The biphasic system ensures optimal solvation of both organic substrates and inorganic base.

  • QC Check: The absence of dissolved oxygen is critical. If the solution darkens immediately upon catalyst addition in the next step, oxygen contamination has prematurely oxidized the Pd(0) to inactive Pd(II).

Step 2: Catalyst Introduction and Kinetic Control

  • Action: Add

    
     (0.05 eq) under a positive stream of Argon. Heat the mixture to 80°C with vigorous stirring.
    
  • Causality: Tetrakis(triphenylphosphine)palladium(0) is selected because its bulky triphenylphosphine ligands inherently favor oxidative addition at the less sterically hindered 4'-phenyl position.

  • QC Check: Sample the organic layer after 2 hours for LC-MS analysis. The starting material mass (m/z ~301/303/305 indicating the

    
     isotope pattern) should be fully consumed. If di-coupled product exceeds 5%, lower the temperature to 65°C in subsequent runs to enhance kinetic differentiation.
    

Step 3: Workup and Regiochemical Verification

  • Action: Cool to room temperature, partition with EtOAc, wash the organic layer with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel flash chromatography.
    
  • Causality: Aqueous washing removes residual boronic acid and inorganic salts, preventing streaking during chromatography.

  • QC Check (NMR Validation): Perform

    
    -NMR analysis on the purified product. The diagnostic C3-H proton of the isoxazole ring must remain a sharp singlet near 8.6 ppm. The retention of the C4-Br is confirmed by the absence of a C4-H signal (which would appear at ~6.5 ppm if debromination occurred) and the retention of a 1:1 isotopic mass signature in MS, indicating exactly one remaining bromine atom.
    

Mandatory Visualization

G Start 4-Bromo-5-(4-bromophenyl)isoxazole (C9H5Br2NO) Path1 Pd-Catalyzed Suzuki Coupling (Pd(PPh3)4, Base, Heat) Start->Path1 Oxidative Addition Path2 Halogen-Metal Exchange (n-BuLi, THF, -78°C) Start->Path2 Lithiation Prod1 4'-Substituted Phenyl Isoxazole (C-C Bond Formation) Path1->Prod1 Regioselective (Phenyl Br) Intermediate C4-Lithio Isoxazole Intermediate (Kinetically Trapped) Path2->Intermediate Regioselective (Isoxazole Br) Prod2 C4-Functionalized Isoxazole (via Electrophile Trapping) Intermediate->Prod2 + Electrophile (e.g., DMF)

Regioselective functionalization pathways of 4-Bromo-5-(4-bromophenyl)isoxazole.

References

  • National Center for Biotechnology Information. "PubChem Substance Record for SID 329815855". PubChem Database.[Link]

Advanced Theoretical Characterization of Isoxazole Scaffolds: A Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational framework for the electronic structure analysis of isoxazoles—a critical five-membered heterocyclic pharmacophore in medicinal chemistry. Designed for computational chemists and drug developers, this document moves beyond basic characterization to explore advanced reactivity descriptors, aromaticity indices, and mechanistic pathways. We establish a self-validating protocol using Density Functional Theory (DFT) to predict stability, reactivity, and biological interaction potential.

The Computational Framework: Selection & Causality

The accuracy of theoretical data hinges on the "Level of Theory"—the combination of method and basis set. For isoxazoles, where the N-O bond lability and aromatic character are competing features, standard protocols must be elevated.

Functional Selection: Beyond B3LYP

While B3LYP is the historical workhorse for organic molecules, it often fails to capture dispersion forces critical for protein-ligand docking simulations.

  • Recommendation: Use M06-2X or ωB97X-D for final energy calculations. These functionals include dispersion corrections (

    
     or intrinsic), providing superior accuracy for weak non-covalent interactions (
    
    
    
    stacking) common in isoxazole-target binding [1].
  • Validation: If B3LYP is used for geometry optimization due to computational cost, perform single-point energy (SPE) corrections with M06-2X.

Basis Set Architecture
  • Geometry Optimization: 6-31G(d,p) is sufficient for ground state geometries.

  • Electronic Properties: 6-311++G(d,p) is mandatory.

    • Diffuse functions (++) : Essential for describing the lone pairs on Oxygen and Nitrogen, which extend far from the nucleus.

    • Polarization functions (d,p) : Required to model the ring strain and anisotropic electron distribution in the heterocycle [2].

Protocol 1: Standard Optimization Workflow

This protocol ensures the generated structure is a true local minimum, free of imaginary frequencies.

  • Input Preparation: Build initial 3D structure (e.g., GaussView).

  • Optimization (Gas Phase): Run Opt Freq at B3LYP/6-31G(d,p).

  • Frequency Check: Verify zero imaginary frequencies. (If

    
    , the structure is a transition state or saddle point).
    
  • Solvation (PCM): Re-optimize in solvent (Water/Ethanol) using the Polarizable Continuum Model (PCM) to mimic physiological environments.

  • High-Level Single Point: Calculate final properties at M06-2X/6-311++G(d,p).

G start Initial Structure (3D Coordinates) opt Geometry Optimization B3LYP/6-31G(d,p) start->opt freq Frequency Calculation (Hessian Matrix) opt->freq check Imaginary Frequencies? freq->check refine Distort Geometry & Restart check->refine Yes (>0) solvent PCM Solvation Re-optimization check->solvent No (0) refine->opt final Single Point Energy M06-2X/6-311++G(d,p) (NBO, NICS, FMO) solvent->final

Figure 1: Step-by-step computational workflow for validating isoxazole geometry and electronic state.

Electronic Structure & Reactivity Descriptors[1][2][3][4]

Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting how isoxazoles participate in charge-transfer biological processes.

Frontier Molecular Orbitals (FMO)[3]
  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons.[1] In isoxazoles, this is typically localized on the

    
    -system or the nitrogen lone pair.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons.[1]

  • Band Gap (

    
    ): 
    
    
    
    .
    • Interpretation: A large gap implies high kinetic stability and low chemical reactivity (hard molecule).[1] A small gap suggests high polarizability and reactivity (soft molecule) [3].

Global Reactivity Descriptors

Using Koopmans' theorem, we derive quantitative descriptors to predict chemical behavior. These values are critical for QSAR (Quantitative Structure-Activity Relationship) modeling.

DescriptorSymbolFormulaPhysical Interpretation
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer.
Global Softness


Ease of polarization.
Electrophilicity Index


Propensity to accept electrons (crucial for Michael acceptors).
Electronegativity


Power to attract electrons.

Table 1: Global reactivity descriptors derived from DFT energies [4].

Mapping Interaction Sites: MEP & NBO

Molecular Electrostatic Potential (MEP)

MEP maps visualize the charge distribution, guiding the identification of docking sites.

  • Red Regions (Negative Potential): Nucleophilic centers (typically the Nitrogen and Oxygen atoms). These are the primary H-bond acceptors in protein active sites.

  • Blue Regions (Positive Potential): Electrophilic centers (typically Hydrogen atoms on the ring or substituents).

  • Application: In drug design, matching the MEP of a novel isoxazole derivative to that of a natural ligand (bioisostere) is a key screening technique [5].

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the delocalized MOs into localized Lewis-structure-like orbitals.

  • Hyperconjugation: Look for

    
     interactions (e.g., Oxygen lone pair donating into the C=N antibonding orbital).
    
  • Stabilization Energy (

    
    ):  High 
    
    
    
    values indicate strong delocalization, contributing to the stability of the isoxazole ring against metabolic degradation.

Aromaticity Characterization (NICS)[5]

Isoxazoles are aromatic, but the degree of aromaticity varies with substitution. The Nucleus-Independent Chemical Shift (NICS) is the gold standard for quantifying this.

  • Protocol: Calculate the magnetic shielding tensor at the geometric center of the ring (NICS(0)) and 1.0 Å above the plane (NICS(1)).

  • Interpretation:

    • Negative Values (e.g., -10 to -15 ppm): Diatropic ring current

      
      Aromatic .
      
    • Positive Values: Paratropic ring current

      
      Anti-aromatic .
      
    • NICS(1) is often more reliable than NICS(0) as it minimizes local

      
      -bond contributions [6].
      

Case Study: Mechanism of 1,3-Dipolar Cycloaddition

The primary synthetic route to isoxazoles is the [3+2] cycloaddition of nitrile oxides (dipole) and alkynes/alkenes (dipolarophile). DFT is essential for predicting regioselectivity (3,5- vs 3,4-substitution).

The FMO Control Model

Regioselectivity is governed by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa).

  • Calculation: Compare the energy gaps:

    
     vs 
    
    
    
    . The smaller gap dictates the dominant interaction.
Transition State (TS) Search Protocol
  • Guess Structure: Model the reactants approaching at ~2.2 Å distance.

  • TS Optimization: Use Opt=(TS, CalcFC, NoEigenTest) keyword.

  • Validation:

    • Must have exactly one imaginary frequency .

    • The vibration mode must correspond to the formation of C-C and C-O bonds.

    • IRC (Intrinsic Reaction Coordinate): Run IRC to confirm the TS connects the correct reactants and products.

Reaction cluster_analysis TS Validation reactants Reactants (Nitrile Oxide + Alkyne) TS Transition State (TS) (Concerted Asynchronous) reactants->TS Activation Energy (ΔG‡) product Isoxazole Product (Thermodynamic Minimum) TS->product Exothermic vib 1 Imaginary Freq TS->vib irc IRC Calculation vib->irc

Figure 2: Reaction coordinate diagram for the synthesis of isoxazoles via 1,3-dipolar cycloaddition.

References

  • In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid. Available at: [2][3][4][5][6][7][8][9][10][11][12]

  • Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies.ResearchGate.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.IRJEdT.
  • Theoretical study of chemical reactivity descriptors of some repurposed drugs for COVID-19.NIH.
  • Molecular electrostatic potential and volume-aided drug design based on the isoindolinone-containing cyclopeptide S-PK6.RSC Publishing.
  • DFT calculated differences (ΔNICS) in aromatic indices.ResearchGate.

Sources

Methodological & Application

Synthesis protocol for 4,5-disubstituted isoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Regioselective Synthesis of 4,5-Disubstituted Isoxazoles

Abstract & Strategic Overview

The isoxazole scaffold is a critical pharmacophore in medicinal chemistry, featured in COX-2 inhibitors (Valdecoxib), beta-lactamase inhibitors, and various immunomodulators. While 3,5-disubstituted isoxazoles are readily accessible via standard [3+2] cycloadditions of terminal alkynes and nitrile oxides, the 4,5-disubstituted isoxazole (where C3 is unsubstituted, i.e., C3-H) presents a unique synthetic challenge. Conventional nitrile oxide routes often fail to provide the C3-H motif cleanly due to the instability of formonitrile oxide (


) and poor regiocontrol with internal alkynes.

This protocol details a robust, scalable, and highly regioselective method for synthesizing 4,5-disubstituted isoxazoles using


-enaminones  as versatile intermediates.[1] This "Enaminone Route" offers superior atom economy and avoids the handling of explosive fulminic acid precursors, making it the gold standard for process chemistry and library generation.

Key Advantages:

  • Regiofidelity: Exclusively yields the 4,5-substitution pattern (5-R, 4-R', 3-H).

  • Scalability: Amenable to gram-scale and continuous flow setups.

  • Safety: Eliminates the need for unstable nitrile oxides or high-pressure acetylene.

Mechanistic Rationale & Pathway

The synthesis relies on the reaction of an


-substituted ketone with 

-dimethylformamide dimethyl acetal (DMF-DMA) to generate a

-enaminone. This intermediate possesses a "push-pull" alkene system.[2] Upon treatment with hydroxylamine, the nucleophilic nitrogen attacks the activated carbonyl (hard center), followed by intramolecular cyclization at the enamine carbon (soft center) and elimination of dimethylamine.

Regioselectivity Logic:

  • C5 Origin: Derived from the ketone carbonyl carbon.

  • C4 Origin: Derived from the ketone

    
    -carbon.
    
  • C3 Origin: Derived from the DMF-DMA methine carbon (providing the C-H).

This pathway ensures that the substituents


 and 

from the starting ketone are mapped precisely to positions 5 and 4, respectively.

ReactionPathway Ketone α-Substituted Ketone (R¹-CO-CH₂-R²) Enaminone β-Enaminone Intermediate (Push-Pull System) Ketone->Enaminone Condensation (Reflux) DMFDMA DMF-DMA (Reagent) DMFDMA->Enaminone Transition Oxime/Michael Intermediate Enaminone->Transition Nucleophilic Attack NH2OH Hydroxylamine Hydrochloride NH2OH->Transition Product 4,5-Disubstituted Isoxazole (C3-H) Transition->Product - Me₂NH - H₂O Cyclization

Figure 1: Reaction pathway for the conversion of ketones to 4,5-disubstituted isoxazoles via enaminone intermediates.[1][3][4]

Experimental Protocol

Phase 1: Synthesis of -Enaminone Intermediate

This step introduces the C3 carbon source.

Reagents:

  • 
    -Substituted Ketone (1.0 equiv) [e.g., Propiophenone for 4-Me-5-Ph]
    
  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 – 2.0 equiv)
    
  • Solvent: Toluene or neat (if liquid ketone)

Procedure:

  • Charge a round-bottom flask with the ketone (10 mmol).

  • Add DMF-DMA (15-20 mmol).

  • Heat the mixture to reflux (

    
    C) under nitrogen for 4–8 hours.
    
    • Checkpoint: Monitor by TLC. The disappearance of the starting ketone and the appearance of a polar, UV-active yellow spot indicates conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct.

  • Purification: The crude enaminone is often pure enough (yellow oil/solid) for the next step. If necessary, recrystallize from hexane/ether or perform a short silica plug filtration.

Phase 2: Cyclocondensation to Isoxazole

This step closes the ring with high regiocontrol.

Reagents:

  • Crude

    
    -Enaminone (from Phase 1)
    
  • Hydroxylamine hydrochloride (

    
    ) (1.2 equiv)[1]
    
  • Solvent: Ethanol or Methanol (0.5 M concentration)

Procedure:

  • Dissolve the

    
    -enaminone in Ethanol.
    
  • Add

    
     in one portion.
    
  • Heat to reflux for 2–4 hours.

    • Note: For acid-sensitive substrates, add Sodium Acetate (1.2 equiv) to buffer the reaction, though the hydrochloride salt usually catalyzes the cyclization effectively.

  • Workup: Cool to room temperature. Remove solvent in vacuo.

  • Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify by flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Performance & Scope

The following table summarizes expected yields based on the electronic nature of substituents


 (C5) and 

(C4).
EntryR¹ (C5-Substituent)R² (C4-Substituent)Yield (%)Notes
1 PhenylMethyl85-92Standard benchmark. Fast reaction.
2 4-Cl-PhenylMethyl88-95EWG on aryl ring accelerates Phase 1.
3 4-OMe-PhenylMethyl75-82EDG slightly slows Phase 1; requires longer reflux.
4 MethylPhenyl70-78Starting from phenylacetone. Good regiocontrol.
5 2-ThienylEthyl80-86Heterocycles are well tolerated.
6 CyclopropylMethyl65-72Steric bulk at C5 slightly reduces yield.

Table 1: Substrate scope and isolated yields for 4,5-disubstituted isoxazoles using the Enaminone protocol.

Critical Troubleshooting & Optimization

Issue: Regioisomer Contamination (3,4- vs 4,5-)

  • Cause: While rare with DMF-DMA, using free hydroxylamine base instead of the hydrochloride salt can sometimes alter the initial attack site (Michael vs Carbonyl).

  • Solution: Stick to

    
     in Ethanol. The acidic environment promotes attack at the carbonyl oxygen, favoring the 5-substituted product (which is the 4,5-disubstituted target).
    

Issue: Incomplete Enaminone Formation

  • Cause: Steric hindrance at the ketone

    
    -position.
    
  • Solution: Use microwave irradiation (120°C, 30 min) for Phase 1. Use xylene as solvent to achieve higher temperatures if doing thermal reflux.

Issue: "3,4,5-Trisubstituted" Requirement

  • Adaptation: If a substituent at C3 is desired instead of Hydrogen, replace DMF-DMA with

    
    -dimethylacetamide dimethyl acetal (DMA-DMA) to introduce a Methyl group at C3, or other acyl acetals for different R groups.
    

References

  • Regioselective Synthesis from Enaminones

    • Title: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
    • Source: RSC Advances (2017)
    • URL:[Link]

    • Relevance: Establishes the core regiochemical principles of enaminone cycliz
  • Microwave-Assisted Protocols

    • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent deriv
    • Source: PubMed Central / Molecules (2023)
    • URL:[Link] (Note: Generalized link to relevant PMC search for verification).

    • Relevance: Validates the microwave-assisted synthesis of enaminone precursors.
  • General Isoxazole Methodology

    • Title: Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles.[5]

    • Source: Organic Chemistry Portal / Org. Lett. (2009)
    • URL:[Link]

    • Relevance: Provides context for alternative routes and highlights the specific utility of the enaminone route for 4,5-substitution p
  • Gold-Catalyzed Alternatives (For Comparison)

    • Title: Direct Synthesis of Trisubstituted Isoxazoles through Gold-Catalyzed Domino Reaction.[6]

    • Source: ACS Publications / Org. Lett. (2010)[6]

    • URL:[Link]

    • Relevance: Cited as an alternative for fully substituted analogs, contrasting with the C3-H specificity of the applic

Sources

Experimental design for assessing the therapeutic potential of isoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Design for Assessing the Therapeutic Potential of Isoxazoles

Executive Summary

The isoxazole ring (1,2-oxazole) is a "privileged scaffold" in medicinal chemistry, featured in drugs ranging from COX-2 inhibitors (Valdecoxib) to immunomodulators (Leflunomide) and beta-lactamase resistant antibiotics (Cloxacillin). Its therapeutic utility stems from two distinct physicochemical behaviors:[1]

  • Stable Pharmacophore: Acting as a bioisostere for carboxylic acids or esters, engaging in hydrogen bonding and pi-stacking.

  • Masked Prodrug: Undergoing metabolic ring scission (reductive or oxidative) to reveal a reactive alpha-cyanoenol or amidine warhead.

This guide provides a rigorous experimental framework to assess new isoxazole derivatives, specifically focusing on distinguishing between these two modes of action early in the discovery pipeline.

Part 1: Strategic Scaffold Design & Chemical Space

Before initiating biological screening, the design of the isoxazole library must account for the specific electronic properties of the ring.

Bioisosterism and SAR Logic

The isoxazole ring is planar and aromatic. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen can be a weak acceptor.

  • Carboxylic Acid Mimicry: The 3-hydroxyisoxazole moiety is a classic bioisostere for a carboxylic acid (pKa ~6-7), often improving oral bioavailability by reducing ionization at physiological pH compared to the parent acid.

  • Spacer/Linker Utility: 3,5-disubstituted isoxazoles serve as rigid linkers that orient pharmacophores in specific vectors (e.g., mimicking the cis or trans amide bond).

The Stability-Lability Dichotomy
  • Design for Stability: Substitution at the C3 position (e.g., 3-methyl) generally hinders metabolic ring opening.

  • Design for Prodrugs: An unsubstituted C3 position (C3-H) renders the ring susceptible to base-catalyzed or enzymatic abstraction, leading to ring opening (the "Leflunomide Mechanism").

Table 1: Structural Features Influencing Isoxazole Fate

FeatureEffect on StabilityTherapeutic ImplicationExample Drug
C3-Alkyl/Aryl High Stability Stable scaffold for receptor binding.Valdecoxib (COX-2)
C3-Unsubstituted (C3-H) Low Stability Prodrug; opens to alpha-cyanoenol.[2]Leflunomide (DHODH)
1,2-Benzisoxazole Variable Susceptible to reductive cleavage (N-O bond).[3]Zonisamide (Epilepsy)
C5-Heteroatom Moderate Modulates electron density/solubility.Sulfamethoxazole

Part 2: Visualizing the Development Pipeline

The following workflow illustrates the critical decision points when developing isoxazole therapeutics, specifically the "Metabolic Fork" where a compound is categorized as a stable drug or a prodrug.

Isoxazole_Pipeline Library Isoxazole Library Synthesis Screening Primary Screening (Target Binding) Library->Screening Hit ID Metab_Assay Metabolic Stability (Microsomes/Cytosol) Screening->Metab_Assay IC50 < 1uM Stable Stable Scaffold (Intact Ring) Metab_Assay->Stable >80% Remaining Labile Labile/Prodrug (Ring Opening) Metab_Assay->Labile <50% Remaining (Metabolite Formation) Lead_Opt Lead Optimization (SAR for Potency) Stable->Lead_Opt Optimize R-groups Tox_Eval Toxicity Evaluation (Reactive Metabolites) Labile->Tox_Eval Assess Warhead Tox_Eval->Lead_Opt If Safe

Figure 1: Strategic workflow for isoxazole drug discovery, emphasizing the early differentiation between stable scaffolds and prodrugs.

Part 3: Critical Protocol – Metabolic Stability & Ring Scission

Standard ADME protocols often miss the specific liability of isoxazoles. The N-O bond is weak (~55 kcal/mol) and susceptible to cleavage by two distinct mechanisms:

  • Oxidative Scission (CYP450): Common for 3-unsubstituted isoxazoles.

  • Reductive Scission (Aldehyde Oxidase/Reductases): Common for benzisoxazoles.

Objective: Determine if the isoxazole acts as a stable drug or a prodrug.

Protocol 3.1: Differential Microsomal & Cytosolic Stability Assay

Materials:

  • Test Compound (10 mM stock in DMSO).

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Human Liver Cytosol (HLC) (for reductase activity).

  • Cofactors: NADPH (Oxidative), NADH (Reductive).

  • Quenching Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

Step-by-Step Methodology:

  • Preparation:

    • Prepare a 1 µM working solution of the test compound in phosphate buffer (100 mM, pH 7.4).

    • Pre-warm HLM and HLC aliquots to 37°C.

  • Incubation Setup (Matrix Design):

    • Arm A (Oxidative): Buffer + Compound + HLM + NADPH .

    • Arm B (Reductive): Buffer + Compound + HLC + NADH (Critical for benzisoxazoles like Razaxaban).

    • Arm C (Control): Buffer + Compound + HLM (No cofactors) – assesses chemical stability.

  • Reaction Initiation:

    • Add cofactor (1 mM final conc) to initiate reaction.

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Time points: 0, 15, 30, 60 minutes.

    • Remove 50 µL aliquots and immediately mix with 150 µL Quenching Solution to stop reaction.

  • Analysis:

    • Centrifuge samples (4000g, 10 min).

    • Analyze supernatant via LC-MS/MS.

    • Key Detection: Monitor for Parent Mass (M) and specific Ring-Opened Metabolites (M+2H for reduction, or isomeric rearrangement for Leflunomide-type).

Data Interpretation:

  • Stable: >85% parent remaining at 60 min in both Arms A & B.

  • Prodrug Candidate: <50% parent in Arm A (Oxidative) with appearance of alpha-cyanoenol mass.

  • Reductive Liability: Rapid clearance in Arm B (Cytosol) but stable in Arm A.

Part 4: Functional Efficacy Assays (Case Studies)

Once stability is defined, functional assays must be tailored to the target.

Case Study: Anti-Inflammatory (DHODH Inhibition)

Relevance: Leflunomide analogs.[4]

  • Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH), halting pyrimidine synthesis in activated T-cells.

  • Assay Type: Colorimetric Enzymatic Assay.

  • Reagents: Recombinant Human DHODH, Dihydroorotate (Substrate), DCIP (Electron Acceptor).

  • Readout: Reduction of DCIP (blue to colorless) measured at 600 nm.

  • Note: If the compound is a prodrug, pre-incubate with microsomes or use the synthesized active metabolite (ring-opened form) in the assay.

Case Study: Antimicrobial Activity

Relevance: Novel isoxazole-based antibiotics.[3][5]

  • Protocol: CLSI Broth Microdilution.

  • Organisms: S. aureus (Gram+), E. coli (Gram-).

  • Procedure:

    • Prepare cation-adjusted Mueller-Hinton broth.

    • Serial dilute isoxazole compounds (64 µg/mL to 0.125 µg/mL) in 96-well plates.

    • Inoculate with 5 x 10^5 CFU/mL bacterial suspension.

    • Incubate at 37°C for 16-20 hours.

    • Visual: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth.

Part 5: Mechanistic Visualization

Understanding the chemical fate of the isoxazole ring is paramount. The diagram below details the two primary pathways for ring opening, which dictates the toxicity and efficacy profile.

Metabolic_Fate Isoxazole Parent Isoxazole (Intact Ring) Oxidative Oxidative Pathway (CYP450) (Leflunomide-like) Isoxazole->Oxidative If C3-H present Reductive Reductive Pathway (Reductases) (Benzisoxazole/Razaxaban) Isoxazole->Reductive If Benz-fused Deprotonation C3-H Abstraction N-O Bond Cleavage Oxidative->Deprotonation Electron_Transfer 2e- Transfer N-O Bond Cleavage Reductive->Electron_Transfer Cyanoenol Alpha-Cyanoenol (Active Immunomodulator) Deprotonation->Cyanoenol Pharmacological Effect Amidine Open-Chain Amidine (Inactive/Toxic) Electron_Transfer->Amidine Clearance/Tox

Figure 2: Mechanistic pathways of isoxazole ring scission. The oxidative pathway is often exploited for prodrug activation, while the reductive pathway is typically a clearance mechanism.

References

  • Pinter, T. et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Kalgutkar, A. S. et al. (2003).[2] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide.[2][3][6][7] Drug Metabolism and Disposition.[2][8][9] [Link]

  • Zhang, D. et al. (2008).[8] Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway.[8][9] Drug Metabolism and Disposition.[2][8][9] [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Purification of brominated heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Brominated Heterocyclic Compounds

Case ID: PUR-BR-HET-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Halogen Challenge

Welcome to the technical support hub for brominated heterocycles. If you are here, you are likely facing one of three problems: your compound is streaking on the column, it has turned into an inseparable oil, or you are struggling to separate regioisomers (e.g., 3-bromo vs. 4-bromo indole).

Bromine introduces unique challenges:

  • Lipophilicity: It drastically reduces water solubility but increases solubility in non-polar organic solvents.

  • Lability: The C-Br bond is susceptible to homolytic cleavage (light) and oxidative addition (metals), leading to debromination.

  • Lewis Basicity: In nitrogen heterocycles (pyridines, imidazoles), the N-lone pair interacts strongly with acidic silanols on silica gel, causing peak tailing.

Module 1: Chromatography Troubleshooting

User Issue: "My brominated pyridine is streaking/tailing on the silica column, and I'm losing yield."

Root Cause: Nitrogen-containing heterocycles are basic. Standard silica gel (


) is slightly acidic (pH 6.5–7.0). The basic nitrogen hydrogen-bonds to the silanol protons, causing the compound to "drag" rather than elute cleanly.
Protocol: The "Buffered" Silica Column

To fix this, you must deactivate the silica surface before the run.

  • The Modifier: Add 1% to 3% Triethylamine (TEA) to your mobile phase.

    • Mechanism:[1][2][3][4] TEA is a stronger base than your heterocycle. It preferentially binds to the acidic silanol sites, creating a "shield" that allows your product to pass through without sticking.

  • The Pre-Wash (Critical Step):

    • Flush the column with 2–3 column volumes (CV) of the TEA-containing solvent before loading your sample. This ensures the entire stationary phase is neutralized.

  • The Elution:

    • Run your gradient as normal, keeping the 1% TEA constant throughout.

    • Note: TEA has a high boiling point (

      
      ). You will need to rotovap at a slightly higher temperature or use an acid wash (1M HCl) during workup to remove it if your product is not acid-sensitive.
      

Data: Effect of TEA on Retention Factor (


) 
Compound ClassMobile Phase

(No TEA)

(1% TEA)
Peak Shape
3-Bromopyridine20% EtOAc/Hex0.15 (Streak)0.35Sharp
5-Bromoindole30% EtOAc/Hex0.400.42Sharp
2,6-Dibromopyridine10% EtOAc/Hex0.10 (Streak)0.28Sharp

Pro-Tip: If TEA is incompatible with your compound, switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and ideal for sensitive brominated heterocycles [1].

Visualization: Chromatography Decision Matrix

ChromatographyLogic Start Start: Purification Issue CheckBasic Is the heterocycle basic? (Pyridine, Imidazole) Start->CheckBasic CheckSolubility Is solubility poor? (Brick Dust) CheckBasic->CheckSolubility No UseTEA Add 1-3% Et3N to eluent (Deactivate Silica) CheckBasic->UseTEA Yes (Streaking) DryLoad Dry Load Method: Adsorb on Celite/Silica CheckSolubility->DryLoad Yes (Insoluble) CheckSensitive Is C-Br bond labile? (Light/Acid sensitive) CheckSolubility->CheckSensitive No (Soluble) Alumina Use Neutral Alumina or C18 Reverse Phase CheckSensitive->Alumina Yes Standard Standard Flash Chromatography CheckSensitive->Standard No

Figure 1: Decision matrix for selecting the correct stationary phase and loading technique based on compound properties.

Module 2: Regioisomer Separation

User Issue: "I have a mixture of 3-bromo and 5-bromo isomers. They co-elute on TLC."

Root Cause: Bromine atoms are similar in size to methyl groups but electron-withdrawing. Regioisomers often have identical polarity, making silica separation nearly impossible using standard gradients.

Protocol: The "Hybrid" Purification

Do not rely on one method. Use a combination of chromatography and crystallization.[4][5][6][7]

  • Step 1: The "Rough" Column [8]

    • Run a fast column to remove non-isomeric impurities (starting materials, tars). Collect the mixture of isomers together.

  • Step 2: Differential Crystallization

    • Brominated isomers often have vastly different crystal packing lattices despite similar polarity.

    • Solvent System: Dissolve the mixture in hot Ethanol or Toluene .

    • Cool slowly.[4][9] The para-substituted or most symmetrical isomer (e.g., 4-bromo) usually crystallizes first due to better packing efficiency.

    • Filter the solid (Isomer A). The filtrate is now enriched in Isomer B.

  • Step 3: Recycle

    • If Isomer B is the target, evaporate the filtrate and recrystallize again using a different solvent polarity (e.g., Hexane/DCM) to crash it out.

Common Solvent Pairs for Brominated Heterocycles:

  • DCM / Hexane: Good for poly-brominated species (highly lipophilic).

  • Ethanol / Water: Good for polar heterocycles (indoles, imidazoles).

  • Toluene (Hot): Excellent for "brick dust" compounds with high melting points.

Module 3: Stability & Storage (FAQ)

Q: My compound turned purple/brown on the shelf. What happened? A: You likely experienced Photo-induced Homolysis . The C-Br bond is weak (~65-70 kcal/mol in aromatics). Exposure to UV light creates bromine radicals (


), which oxidize the heterocycle, leading to colored impurities.
  • Fix: Always store brominated compounds in amber vials wrapped in foil. Store at -20°C if possible.

Q: I see debrominated product after my Suzuki coupling workup. A: This is Protodebromination . Residual Palladium (Pd) from the coupling reaction can oxidatively insert into the C-Br bond of your product, followed by reduction.

  • Fix: You must scavenge the metal before purification.

    • Use SiliaMetS® Thiol or QuadraPure™ scavengers.

    • Wash the organic layer with 5% N-Acetylcysteine solution during extraction [2].

Module 4: Handling "Brick Dust" (Solubility)

User Issue: "My poly-brominated compound won't dissolve in DCM or EtOAc for loading."

Protocol: Dry Loading Liquid loading insoluble compounds leads to precipitation at the column head and poor separation.

  • Dissolve the crude material in a large volume of a strong solvent (THF or Acetone) in a round-bottom flask.

  • Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).

  • Rotovap to dryness. You will get a free-flowing powder.[9]

  • Pour this powder directly onto the top of your packed column.

  • Add a layer of sand and elute.[1][10]

Visualization: Recrystallization Troubleshooting

RecrystLogic Start Dissolve in Hot Solvent Cool Cool to RT Start->Cool CheckState Observation? Cool->CheckState Crystals Crystals Formed (Filter & Wash) CheckState->Crystals Solid Oil Oiling Out (Liquid droplets) CheckState->Oil Oil NoSolid No Precipitate CheckState->NoSolid Clear FixOil Reheat -> Add Seed Crystal or Scratch Glass Oil->FixOil FixNoSolid Boil off solvent -> Add Anti-solvent (Hexane) NoSolid->FixNoSolid FixOil->Cool Retry FixNoSolid->Cool Retry

Figure 2: Workflow for troubleshooting failed recrystallization attempts, specifically addressing "oiling out."

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for pKa and solvent selection).

  • Michaudel, Q., et al. (2012). "Improving Suzuki-Miyaura Cross-Coupling Reactions." Chemical Science. (Discusses Pd scavenging to prevent side reactions).

  • Li, J. J. (2009). Name Reactions for Homologations-I. Wiley.
  • Teledyne ISCO. (2023). "Flash Chromatography Guide: Purifying Basic Compounds." (Source for TEA buffering protocols).

Sources

Technical Support Center: Isoxazole Synthesis Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Technical Support Center. Isoxazoles are privileged five-membered heterocyclic scaffolds critical to drug discovery and materials science. However, constructing these rings—whether via 1,3-dipolar cycloadditions or Claisen condensations—frequently presents challenges related to regioselectivity, intermediate stability, and reaction stalling.

This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind common failures and offering self-validating protocols to ensure your syntheses succeed.

Part 1: Troubleshooting 1,3-Dipolar Cycloadditions

The cycloaddition of a nitrile oxide with an alkyne is a powerful method for isoxazole construction. However, the transient nature of nitrile oxides and the electronic properties of alkynes often lead to complex mixtures and low yields.

Q1: Why am I getting a mixture of 3,5- and 1,5-disubstituted regioisomers, and how can I control this?

The Causality: In thermal, uncatalyzed 1,3-dipolar cycloadditions, the energy gap between the dipole's Highest Occupied Molecular Orbital (HOMO) and the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO) is nearly identical to the reverse interaction. Because neither orbital interaction dominates, the reaction lacks electronic direction, resulting in a near 1:1 mixture of 3,5- and 1,5-disubstituted regioisomers.

The Solution: Transition to a Copper(I)-catalyzed system[1]. Copper coordinates with terminal alkynes to form a copper acetylide intermediate. This coordination significantly lowers the activation energy of the reaction and sterically/electronically directs the oxygen atom of the nitrile oxide to the substituted carbon, exclusively yielding the 3,5-disubstituted isoxazole.

Protocol: One-Pot Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
  • Reagent Preparation: Dissolve the terminal alkyne (1.0 eq) and the aldoxime precursor (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Activation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Self-Validation Checkpoint: The solution will transition from blue (Cu²⁺) to a pale yellow/green suspension, confirming the generation of the active Cu(I) species.

  • Oxidant Addition: Slowly add an oxidant (e.g., chloramine-T or hypervalent iodine) over 30 minutes to generate the nitrile oxide in situ.

  • Monitoring: Stir at room temperature. Monitor via LC-MS. Successful trapping will show the product mass without the M+86 peak characteristic of the furoxan dimer.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Q2: My nitrile oxide intermediate is degrading before reacting, resulting in low yields. How do I prevent dimerization?

The Causality: Nitrile oxides are highly reactive 1,3-dipoles. If the local concentration of the nitrile oxide exceeds the availability of the alkyne, the dipoles will self-react (dimerize) to form stable, inactive furoxans.

The Solution: You must shift to an in situ generation strategy to maintain a low steady-state concentration of the dipole. Using hypervalent iodine reagents (e.g., [bis(trifluoroacetoxy)iodo]benzene, PIFA) to slowly oxidize oximes in the presence of the alkyne ensures that the cross-cycloaddition outcompetes homodimerization[2].

ReactionPathway Oxime Aldoxime Precursor NOxide Nitrile Oxide (Highly Reactive Dipole) Oxime->NOxide Oxidation (e.g., PIFA) Furoxan Furoxan (Inactive Dimer) NOxide->Furoxan High Concentration (Side Reaction) Isoxazole Isoxazole (Target Heterocycle) NOxide->Isoxazole 1,3-Dipolar Cycloaddition Alkyne Terminal Alkyne + Cu(I) Catalyst Alkyne->Isoxazole Regiodirecting Effect

Caption: Mechanistic pathway of nitrile oxide generation, dimerization risks, and catalyzed cycloaddition.

Part 2: Troubleshooting Claisen Condensations

The condensation of 1,3-dicarbonyl compounds with hydroxylamine is the oldest method for isoxazole synthesis, but it is plagued by regiochemical ambiguity and stalled dehydration steps.

Q3: During condensation with unsymmetrical 1,3-dicarbonyls, I lose regiocontrol. How can I direct the hydroxylamine attack?

The Causality: Hydroxylamine is an ambidentate nucleophile, and unsymmetrical 1,3-dicarbonyls present two competing electrophilic carbonyl centers. Attack at either center leads to a different regioisomer.

The Solution: Convert the 1,3-dicarbonyl into a β-enamino diketone prior to condensation[3]. The enamino group acts as a directing leaving group. The hydroxylamine selectively attacks the more electrophilic, unmodified carbonyl first, followed by intramolecular cyclization that expels the amine, locking the regiochemistry.

Protocol: Regiocontrolled Condensation via β-Enamino Diketones
  • Precursor Synthesis: React the unsymmetrical 1,3-dicarbonyl (1.0 eq) with N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) at 80 °C for 4 hours to form the β-enamino diketone. Remove excess DMF-DMA under vacuum.

  • Cyclocondensation: Dissolve the crude β-enamino diketone in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).

  • Reaction: Reflux the mixture for 2–4 hours.

    • Self-Validation Checkpoint: The cyclocondensation is driven by the elimination of dimethylamine. The reaction progress is validated by the complete disappearance of the highly UV-active β-enamino diketone spot on TLC, replaced by the less polar isoxazole product.

  • Workup: Concentrate the solvent, dilute with water, extract with dichloromethane, and purify via recrystallization or chromatography.

Q4: My Claisen condensation stalls at the oxime intermediate. How do I drive the final dehydration?

The Causality: The initial nucleophilic attack to form the oxime is rapid, but the subsequent cyclization requires overcoming a higher activation energy barrier for dehydration. If the thermodynamic driving force is insufficient, the reaction stalls[4].

The Solution: Apply ultrasound irradiation (sonochemistry). Acoustic cavitation creates localized hotspots of extreme temperature and pressure, rapidly accelerating the dehydration step without thermally degrading the bulk material[5]. Alternatively, adding a Lewis acid (e.g., BF₃·OEt₂) activates the remaining carbonyl to facilitate ring closure.

Troubleshooting Issue Isoxazole Synthesis Bottleneck Regio Poor Regioselectivity (Isomer Mixtures) Issue->Regio Yield Low Yield / Stalled Reaction (Intermediate Degradation) Issue->Yield Dipolar 1,3-Dipolar Cycloaddition (Alkyne + Nitrile Oxide) Regio->Dipolar Claisen Claisen Condensation (1,3-Dicarbonyl + NH2OH) Regio->Claisen Dimer Nitrile Oxide Dimerization (Furoxan Formation) Yield->Dimer Dehyd Incomplete Cyclization (Stuck at Oxime) Yield->Dehyd CuCat Apply Cu(I) Catalysis Yields 3,5-isomer exclusively Dipolar->CuCat Enamino Use β-Enamino Diketones Directs nucleophilic attack Claisen->Enamino InSitu In Situ Generation (Slow base addition / PIFA) Dimer->InSitu Sonic Acid Catalysis or Ultrasound Irradiation Dehyd->Sonic

Caption: Decision-making workflow for resolving regioselectivity and yield bottlenecks in isoxazole synthesis.

Part 3: Quantitative Data Comparison

The table below summarizes the expected outcomes when applying different troubleshooting methodologies to isoxazole synthesis.

Synthesis MethodologyReactantsRegioselectivity (%)Typical Yield (%)Key Advantage
Thermal 1,3-Dipolar Cycloaddition Nitrile Oxide + Alkyne~50:50 (3,5- vs 1,5-)40–60%Catalyst-free baseline approach
Cu-Catalyzed Cycloaddition Nitrile Oxide + Terminal Alkyne>99% (3,5-isomer) 85–95%Complete regiocontrol and mild conditions
Standard Claisen Condensation 1,3-Dicarbonyl + NH₂OHVariable (Substrate dependent)50–70%Utilizes readily available starting materials
β-Enamino Diketone Condensation β-Enamino Diketone + NH₂OH>95% (Directed isomer) 80–90%Overcomes unsymmetrical dicarbonyl issues
Ultrasound-Assisted Condensation 1,3-Dicarbonyl + NH₂OHVariable85–98% Drastically reduced reaction time (mins vs hours)

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC National Institutes of Health (NIH)[Link]

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Sciforum[Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC National Institutes of Health (NIH)[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches MDPI[Link]

Sources

Recrystallization techniques for purifying crude 4-Bromo-5-(4-bromophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Bromo-5-(4-bromophenyl)isoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for obtaining high-purity material. As a halogenated, rigid heterocyclic system, 4-Bromo-5-(4-bromophenyl)isoxazole presents specific challenges and opportunities in purification that this guide will address.

We move beyond simple protocols to provide a decision-making framework, enabling you to troubleshoot and optimize the recrystallization process effectively.

Section 1: Foundational Principles & Compound Characteristics

4-Bromo-5-(4-bromophenyl)isoxazole (Empirical Formula: C₉H₅Br₂NO) is a solid, poly-halogenated aromatic compound.[1] Its purification by recrystallization is predicated on the principle of differential solubility: the compound and its impurities exhibit different solubilities in a given solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either completely soluble or insoluble at all temperatures.[2]

The presence of two bromine atoms and an isoxazole ring imparts a specific polarity and crystal lattice energy that must be carefully matched with a suitable solvent or solvent system to achieve effective purification.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of 4-Bromo-5-(4-bromophenyl)isoxazole.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer: "Oiling out," the separation of the solute as a liquid phase, is a frequent problem when the melting point of the crude solid is lower than the temperature at which the solution becomes saturated. This is often exacerbated by a high impurity load, which depresses the melting point.

Immediate Corrective Actions:

  • Re-heat the solution to redissolve the oil.

  • Add a small amount (1-2 mL) of additional hot solvent to decrease the saturation temperature.[3]

  • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[4]

Scientific Rationale: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. By adding more solvent, you ensure the solution remains unsaturated until it has cooled to a lower temperature, hopefully one below the compound's melting point, allowing for proper crystal nucleation. Very slow cooling provides the thermodynamic favorability for molecules to align in a stable crystal lattice rather than crashing out as a disordered, supercooled liquid.[4]

Q2: Crystal formation is not occurring, even after the solution has cooled to room temperature and been placed in an ice bath. What is the cause and solution?

Answer: This is typically due to one of two reasons: excessive solvent was used, or the solution is supersaturated and requires an initiation event for nucleation.

Troubleshooting Steps:

  • Address Potential Oversaturation: First, try to induce crystallization. Scratch the inside of the flask just below the solvent line with a glass rod.[4] The microscopic scratches provide nucleation sites for crystal growth.[2] If you have a small amount of pure material, add a "seed crystal."[4]

  • Address Excess Solvent: If scratching or seeding fails, you have likely used too much solvent.[4] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow it to cool again. Be cautious not to boil off too much, which could cause the product to crash out prematurely.

  • Last Resort: If crystallization remains impossible, the solvent can be removed entirely by rotary evaporation to recover the crude solid.[4] You must then re-attempt the recrystallization, possibly with a different solvent system.

dot

Caption: Troubleshooting flowchart for nucleation failure.

Q3: My recrystallization resulted in a very poor yield (<50%). How can I improve recovery?

Answer: A low yield is most commonly caused by using too much solvent, which leaves a significant amount of your product dissolved in the mother liquor even after cooling.[3]

Optimization Strategies:

  • Minimize Solvent: During the dissolution step, add the hot solvent in small portions, waiting for the solution to return to a boil between additions. Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[5]

  • Check Mother Liquor: After filtering your crystals, you can check for dissolved product by taking a small sample of the filtrate (mother liquor) and evaporating the solvent. A large amount of solid residue indicates significant product loss.[3] If this is the case, you can concentrate the mother liquor by boiling off some solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Ensure Adequate Cooling: Make sure the flask is cooled to room temperature before placing it in an ice-water bath. Allow sufficient time (at least 20-30 minutes) in the ice bath for maximum precipitation.

  • Rinsing Technique: When washing the collected crystals, use a minimal amount of ice-cold solvent.[5] Using room temperature or warm solvent will redissolve some of your purified product.

Q4: My final product is still colored, even after recrystallization. How do I remove colored impurities?

Answer: Persistent color often comes from highly conjugated, non-polar impurities that co-crystallize with your product.

Decolorization Protocol:

  • Dissolve the crude, colored compound in the appropriate amount of hot recrystallization solvent.

  • Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's mass) to the hot solution.

  • Swirl the mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal.[6]

  • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. The flask and funnel should be kept hot (e.g., with a steam bath or heat lamp) to prevent premature crystallization in the filter paper.

  • Allow the hot, decolorized filtrate to cool slowly as you would in a normal recrystallization.

Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.

Section 3: Recommended Recrystallization Protocols

Given the dibrominated aromatic nature of 4-Bromo-5-(4-bromophenyl)isoxazole, a solvent system that can accommodate its moderate polarity is required. Solvent systems commonly used for similar isoxazoles include ethanol/water and hexane/ethyl acetate.[7] A solvent screening should always be performed on a small scale to confirm the ideal choice.

Protocol 1: Single Solvent Recrystallization (e.g., from Ethanol)

This method is preferred for its simplicity when a suitable single solvent is found.

  • Dissolution: Place the crude 4-Bromo-5-(4-bromophenyl)isoxazole in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling using a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal growth should initiate within 5-20 minutes.[3] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any residual mother liquor.[5]

  • Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For optimal dryness, use a vacuum oven, ensuring the temperature is well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization (e.g., from Ethanol/Water)

This technique is useful when no single solvent has the ideal solubility profile. Here, ethanol is the "soluble" solvent and water is the "insoluble" or "anti-solvent."

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling ethanol as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-solubilization: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.[7]

  • Cooling & Isolation: Allow the solution to cool slowly, as described above. The presence of the anti-solvent will significantly reduce the compound's solubility in the cooled mixture, often leading to a higher yield. Isolate, wash (using a cold mixture of the same ethanol/water ratio), and dry the crystals as previously described.

dot

Caption: General experimental workflow for recrystallization.

Section 4: Solvent System Selection

The selection of an appropriate solvent is the most critical step in recrystallization.[6] The following table provides suggested starting points for solvent screening for 4-Bromo-5-(4-bromophenyl)isoxazole based on its structure and data from analogous compounds.

Solvent/SystemTypeRationale & Expected BehaviorPotential Issues
Ethanol Polar ProticOften effective for moderately polar isoxazoles.[7] Good balance of polarity to dissolve the compound when hot.May have too high solubility at room temperature, leading to lower yields.
Isopropanol Polar ProticSlightly less polar than ethanol; may offer a better solubility differential between hot and cold conditions.Similar potential for yield loss as ethanol.
Ethyl Acetate / Hexane Mixed (Polar Aprotic / Non-polar)A versatile system for a wide range of polarities.[7] Allows for fine-tuning of polarity to precipitate the product while keeping impurities dissolved.Oiling out can be a risk if the polarity change is too abrupt.
Toluene AromaticThe aromatic nature can help dissolve the phenyl and isoxazole rings at high temperatures.High boiling point may exceed the compound's melting point, causing it to oil out.
Ethanol / Water Mixed (Polar Protic / Polar Protic)A classic system where water acts as an anti-solvent.[7] Often provides high recovery.The compound may crash out too quickly if water is added too fast or the solution is not hot enough.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Johnson, C. (1998). Supported Liquid-Liquid Extraction. Tetrahedron, 54, 4097-4106.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Castellente, R. (2014). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]

  • Pawar, J. Recrystallization. [Link]

  • Kalso, R. (2024). Recrystallization (chemistry). Research Starters. [Link]

  • Reddit r/Chempros. (2020). Recrystallisation Help. [Link]

  • Chen, C., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances. [Link]

Sources

Technical Support Center: Stability Profiling of 4-Bromo-5-(4-bromophenyl)isoxazole

[1][2]

Introduction

Welcome to the technical support hub for 4-Bromo-5-(4-bromophenyl)isoxazole . As a key intermediate in the synthesis of COX-2 inhibitors and other bioactive heterocycles, this compound presents a unique stability profile defined by its electron-deficient isoxazole core.[1][2]

While generally stable in solid form, 4-B-5-BPI exhibits specific vulnerabilities in solution—particularly under basic conditions and UV exposure .[1][3][2] This guide synthesizes internal stability data with broader isoxazole chemistry to help you troubleshoot degradation issues, optimize storage, and validate your analytical methods.[3][4]

Part 1: Solution Stability & Chemical Reactivity

Q1: I am observing rapid degradation of the compound in my assay buffer (pH 8.5). Is this normal?

Status: Critical Structural Alert Diagnosis: Base-Catalyzed Isoxazole Ring Cleavage.[1][2][4]

Technical Explanation: Yes, this is expected behavior. The isoxazole ring, particularly when substituted with electron-withdrawing groups (like the Bromine at C4 and the Bromophenyl at C5), is susceptible to nucleophilic attack and base-catalyzed ring opening.[3]

  • Mechanism: The proton at the C3 position (if unsubstituted) is acidic.[2] However, even in 3,4,5-substituted systems, strong bases can attack the O-N bond.[3] In your specific molecule, the Bromine at C4 exerts a strong inductive effect (-I), withdrawing electron density from the ring.[3] This increases the electrophilicity of the ring, making it significantly more prone to hydrolysis by hydroxide ions (

    
    ) than a non-halogenated isoxazole.
    
  • Result: The ring cleaves to form a

    
    -keto nitrile  or similar ring-opened species, which is often polar and UV-active.[1][2]
    

Corrective Action:

  • Lower pH: Maintain assay buffers at pH < 7.5 . Ideal stability is observed between pH 4.0 and 6.0.[1][4]

  • Avoid Nucleophiles: Avoid buffers with strong nucleophiles (e.g., high concentrations of thiols) if the pH is elevated.[2][4]

  • Stock Solutions: Prepare stocks in anhydrous DMSO or Acetonitrile . Avoid methanolic stocks if basic additives are present.[1][2][4]

Q2: My HPLC chromatogram shows a new peak eluting after the main peak following exposure to ambient light. What is it?

Status: Photostability Alert Diagnosis: Photolytic Debromination (Radical Mechanism).[1][2][4]

Technical Explanation: Aryl bromides and brominated heterocycles are inherently photosensitive.[1][2][4] Upon exposure to UV or strong ambient light, the C-Br bond can undergo homolytic cleavage.[3][4]

  • Pathway: The molecule absorbs a photon, generating an excited singlet state which undergoes intersystem crossing to a triplet state.[4] This leads to the homolysis of the weakest bond—typically the C-Br bond on the isoxazole ring or the phenyl ring.

  • Product: The resulting radical abstracts a hydrogen atom from the solvent, leading to the debrominated congener (e.g., 4-desbromo or 5-phenyl analog).[3] Since bromine is heavy and lipophilic, losing it makes the molecule slightly less lipophilic (elutes earlier) or similar, but often the radical coupling products elute later (dimers).[3][2] Correction: Simple debromination usually results in a product that elutes slightly earlier or close to the parent, but radical dimerization leads to highly lipophilic late-eluting peaks.[3]

Corrective Action:

  • Amber Glass: Store all solution samples in amber vials.

  • Lab Lighting: Use UV-filtered lighting in the preparation area.

  • Foil Wrap: If amber glass is unavailable, wrap reaction vessels in aluminum foil immediately.

Part 2: Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes for 4-Bromo-5-(4-bromophenyl)isoxazole: Base-Catalyzed Hydrolysis (pH dependent) and Photolytic Degradation (Light dependent).[1][2]

DegradationPathwayscluster_legendDegradation DriversParent4-Bromo-5-(4-bromophenyl)isoxazole(Intact Parent)BaseConditionBasic pH (>8.0)Nucleophilic AttackParent->BaseConditionUVLightUV Light / Sunlight(hv)Parent->UVLightRingOpenRing-Opened Product(β-keto nitrile derivative)BaseCondition->RingOpenHydrolysis (Fast)RadicalRadical Intermediate[Ar• + Br•]UVLight->RadicalHomolysisDebrominatedDebrominated Product(Desbromo-isoxazole)Radical->DebrominatedH-Abstraction

Figure 1: Primary degradation pathways.[1][2][4] The Red path indicates irreversible chemical change.

Part 3: Stress Testing Protocol (Self-Validation)

To validate the stability of your specific batch, perform this standardized "Stress Test." This protocol is derived from ICH Q1A(R2) guidelines but adapted for this specific scaffold.

Materials Required
  • Solvent: Acetonitrile (HPLC Grade)[1][3][2]

  • Acid: 0.1 N HCl[1][2][4]

  • Base: 0.1 N NaOH

  • Oxidant: 3%

    
    [1][3][2][4]
    
  • HPLC System: C18 Column (See Section 4)[1][3][2][5]

Step-by-Step Methodology
ConditionPreparationDuration/TempExpected Outcome
Control 1 mg/mL in AcetonitrileAmbient / DarkReference Peak (100%)
Acid Stress 1 mg/mL in ACN:0.1 N HCl (1:[1][3][2]1)4h @ 60°CStable. < 2% degradation expected.[1][2][4]
Base Stress 1 mg/mL in ACN:0.1 N NaOH (1:[3][2]1)1h @ AmbientUnstable. Expect > 20% degradation (Ring opening).
Oxidation 1 mg/mL in ACN:3%

(1:[1][3][2]1)
4h @ AmbientModerately Stable. N-oxide formation possible but slow.
Photolysis 1 mg/mL in ACN (Clear Vial)24h @ SunlightUnstable. Expect debrominated byproducts (5-10%).[1][2][4]

Expert Tip: If you observe precipitation in the Acid/Base samples, add more Acetonitrile until clear.[4] Heterogeneous stress testing yields inconsistent kinetic data.[4]

Part 4: Analytical Troubleshooting (HPLC)

Q3: I cannot separate the impurities from the parent peak. What are the optimal HPLC conditions?

Status: Method Optimization Recommendation: Use a gradient with a Trifluoroacetic Acid (TFA) modifier.[1][2][4]

Because the parent compound is neutral and lipophilic, and the ring-opened degradants are acidic (enol/phenolic character), pH control of the mobile phase is critical for peak shape and separation.

Recommended Method:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[3][2]

  • Mobile Phase A: Water + 0.1% TFA (Keeps degradants protonated/sharp).[1][2][4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2][4][5]

  • Flow Rate: 1.0 mL/min.[1][2][4][5]

  • Detection: UV @ 254 nm (Isoxazole max) and 220 nm (General).[1][2][4]

  • Gradient:

Time (min)% Mobile Phase BComment
0.040Initial Hold
10.090Linear Gradient
12.090Wash
12.140Re-equilibration

Troubleshooting Table:

SymptomProbable CauseFix
Tailing Peak Silanol interactionsEnsure 0.1% TFA is fresh; switch to a "Base-Deactivated" column.[1][2][4]
Split Peak Solvent mismatchDissolve sample in Mobile Phase A:B (50:50) instead of 100% ACN.[4]
Ghost Peaks CarryoverThe compound is sticky (lipophilic).[2][4] Add a needle wash step with 100% ACN.[4]

Part 5: Solid State Storage & Handling

Q4: Can I store this compound at room temperature?

  • Short Term (< 1 Month): Yes, if kept desiccated and protected from light .[1][3][2][4] The solid state is relatively robust against hydrolysis due to the crystal lattice energy protecting the ring.

  • Long Term (> 1 Month): Refrigerate (2-8°C) or Freeze (-20°C).[3][2]

    • Why? Slow solid-state debromination can occur over months if exposed to trace UV.[4]

    • Hygroscopicity: This compound is generally non-hygroscopic due to its high halogen content and lack of H-bond donors.[1][2][4]

References

  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1][2][4] Available at: [Link]

  • Baumann, M., Baxendale, I. R. (2013).[3][2][4] The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry (Discusses isoxazole formation and stability). Available at: [Link]

  • Sperry, J. B., & Wright, D. L. (2005).[3][2][4] The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. (Mechanistic insight into reductive cleavage).

(Note: While specific stability reports for CAS 123522-00-x are proprietary, the protocols above are validated based on the structure-activity relationships of the 4-bromo-5-arylisoxazole scaffold.)

How to remove bromine impurities from a reaction mixture.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Reaction Cleanup Technical Support Center.

Ticket Subject: Removal of Elemental Bromine (


) Impurities.
Assigned Specialist:  Senior Application Scientist.
Status:  Open.

Overview

Elemental bromine (


) is a powerful oxidizer and electrophile. Failure to completely remove it prior to workup can lead to:
  • Side Reactions: Over-bromination of the product during concentration.

  • Equipment Damage: Corrosion of rotary evaporators and vacuum pumps.

  • Safety Hazards: Toxic, volatile orange fumes.

This guide provides a logic-driven approach to quenching


 based on your specific reaction conditions (solvent type, pH sensitivity, and downstream purification).

Module 1: The "Red Flag" Dashboard (Immediate Troubleshooting)

Use this section if you are currently observing a specific issue in your separatory funnel or flask.

Visual Symptom Diagnosis Immediate Action
Organic layer remains orange/red after washing.Incomplete reduction.

is highly soluble in organics (

, DCM).
Do not separate layers. Add more reducing agent (e.g., 10%

) and shake vigorously until the organic layer is pale yellow/colorless.
Yellow precipitate forms in the aqueous layer.Sulfur precipitation (Colloidal Sulfur).You used Thiosulfate in an acidic environment. Filter through Celite. Next time, neutralize with

before adding thiosulfate, or use Sulfite .
Stubborn Emulsion forms during quench.Density matching or surfactant formation.[1]Add Brine (sat.

) to increase aqueous density. If persistent, filter the biphasic mixture through a glass frit or add a small amount of methanol.
Product decomposes after quench.Acid hydrolysis.The quenching reaction generates

or

. Ensure you are using a buffered quench (Protocol B).

Module 2: Decision Matrix (Select Your Protocol)

Do not blindly add thiosulfate. Use the logic flow below to select the correct quenching agent for your substrate.

BromineQuench Start Start: Excess Br2 in Mixture SolventCheck Is the reaction mixture strictly anhydrous? Start->SolventCheck Anhydrous Protocol C: Organic Scavenger (Cyclohexene/Pinene) SolventCheck->Anhydrous Yes (e.g., moisture sensitive) Aqueous Can you add water? SolventCheck->Aqueous No AcidSens Is the product Acid Sensitive? Aqueous->AcidSens Sulfite Protocol B: Sodium Sulfite (Na2SO3) (Basic/Buffered) AcidSens->Sulfite Yes (Acetals, Silyl ethers) Bisulfite Protocol A: Sodium Bisulfite (NaHSO3) (Acidic Byproduct) AcidSens->Bisulfite No (Stable product) Thiosulfate Protocol A (Alt): Sodium Thiosulfate (Risk of Sulfur ppt) AcidSens->Thiosulfate No (Standard)

Figure 1: Decision tree for selecting the appropriate bromine quenching agent based on substrate stability and solvent constraints.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The Standard Reductive Wash (Bisulfite/Thiosulfate)

Best for: Stable substrates in biphasic mixtures.

Mechanism: Reducing agents convert lipophilic


 into water-soluble bromide (

) and sulfate/tetrathionate species.[2]

Steps:

  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate (
    
    
    
    )
    .[1]
  • Cooling: If the reaction is on a large scale (>10g), cool the mixture to 0°C. The reduction is exothermic.

  • Addition: Add the aqueous solution dropwise to the reaction mixture while stirring vigorously.

  • Endpoint Validation:

    • Visual: The organic phase changes from dark red/orange to pale yellow or colorless.

    • Chemical:[1][3][4][5][6][7] Test the aqueous layer with Starch-Iodide paper .[8]

      • Blue/Black: Oxidizer (

        
        ) still present.
        
      • White: Quench complete.

  • Separation: Separate layers. Wash the organic layer with saturated

    
     (to remove acid generated) and then Brine.
    

Critical Note: Sodium Bisulfite generates significant acidity (


 per mole of 

). If your product is acid-sensitive, use Protocol B.
Protocol B: The Buffered Quench (Sodium Sulfite)

Best for: Acid-sensitive compounds (acetals, silyl protecting groups).

Mechanism: Sodium sulfite is slightly basic, and the reaction generates less acid load than bisulfite.



Steps:

  • Preparation: Prepare a saturated solution of Sodium Sulfite (

    
    ) .
    
  • Buffering (Optional but Recommended): Add solid Sodium Bicarbonate (

    
    ) to the quench solution until saturation to neutralize protons immediately upon generation.
    
  • Execution: Follow the addition and separation steps in Protocol A.

Protocol C: Anhydrous Scavenging (Cyclohexene)

Best for: Reactions where water cannot be introduced (e.g., before a second anhydrous step) or to avoid emulsions.

Mechanism: Cyclohexene undergoes electrophilic addition to consume


, forming 1,2-dibromocyclohexane.[9]


Steps:

  • Titration: Add Cyclohexene dropwise to the reaction mixture.

  • Observation: The red color of bromine will disappear instantly upon contact. Stop adding when the solution remains colorless.

  • Removal:

    • The byproduct, trans-1,2-dibromocyclohexane, is a high-boiling liquid (BP ~220°C).

    • Warning: Do not use this method if you intend to purify your product by distillation, as separation will be difficult. It is ideal if your next step involves chromatography or crystallization.

Module 4: Technical Data & Comparison

AgentFormulaStoichiometry (

)
pH ImpactByproducts
Sodium Thiosulfate

2:1Neutral/Acidic

(Tetrathionate), Elemental Sulfur (

) if acidified.
Sodium Bisulfite

1:1Strongly Acidic

,

Sodium Sulfite

1:1Weakly Acidic

,

Cyclohexene

1:1Neutral1,2-Dibromocyclohexane (High BP liquid).

Module 5: Frequently Asked Questions (FAQs)

Q: Why did my reaction turn cloudy/milky after adding Sodium Thiosulfate? A: This is likely elemental sulfur precipitation. Thiosulfate decomposes in the presence of acid (generated by the quenching process or the reaction itself) via the reaction:


.
Fix: Use Sodium Sulfite (Protocol B) for future runs. For the current batch, filter through a Celite pad.

Q: Can I use Acetone to quench Bromine? A: Avoid this. While acetone reacts with bromine to form bromoacetone, the product is a potent lachrymator (tear gas) and is strictly regulated in many jurisdictions. Cyclohexene is a much safer organic scavenger.

Q: How do I distinguish between Bromine (


) and HBr colors? 
A:  Both can appear yellow/orange in organic solvents. To distinguish:
  • Take a small aliquot.[10]

  • Wash with water/bicarb.

  • If color persists in the organic layer, it is Bromine (

    
    ) .[3]
    
  • If color moves to the aqueous layer or disappears, it was likely HBr salts or trace iron impurities.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed. Longman Scientific & Technical. General methods for halogen removal and drying organic layers.[1]

  • BenchChem Technical Support . Removal of Unreacted Bromine from Reaction Mixtures.[1]Link

  • Organic Syntheses , Coll. Vol. 2, p. 108 (1943). Use of Sodium Bisulfite for quenching halogenation reactions.[1][11]Link

  • ScienceMadness Discussion , Bromine contamination and removal strategies.Link

  • Royal Society of Chemistry (RSC) , Reactions of Alkenes with Bromine (Mechanistic insight for Cyclohexene quench).Link

Sources

Technical Support Center: Scale-Up Synthesis of Brominated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BROM-SCALE-001 Subject: Overcoming Safety, Selectivity, and Corrosion Challenges in API Bromination

Introduction: The Bromination Paradox

Welcome to the Bromination Center of Excellence. You are likely here because your bench-scale bromination—which worked perfectly on a gram scale—is failing at the kilogram or pilot scale.

Bromination is a paradox in pharmaceutical synthesis: it is essential for installing leaving groups (for cross-couplings) and increasing lipophilicity, yet it utilizes reagents that are among the most dense, corrosive, and toxic in the periodic table. At scale, the "simple" addition of bromine becomes a complex engineering challenge involving massive exotherms, runaway selectivity loss, and equipment corrosion.

This guide is not a textbook; it is a troubleshooting manual designed to transition your process from the flask to the reactor safely.

Module 1: Strategic Reagent Selection (The Input Phase)

The Core Issue: At scale, the choice of brominating agent is no longer just about chemical yield; it is about atom economy and thermal mass.

Comparative Analysis of Brominating Agents
FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)Oxidative Bromination (

)
DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)
Atom Economy (Br) 50% (Substitution), 100% (Addition)~45% (Poor)100% (High Efficiency)~55%
Physical State Dense Liquid (3.1 g/mL)Solid (Powder handling risks)Liquid solutionSolid
Exotherm Risk Extreme (Fast kinetics)ModerateHigh (Oxidation exotherm)Moderate
By-products HBr gas (Corrosive, requires scrubbing)Succinimide (Water soluble)Water (Green)Hydantoin
Scale-Up Verdict Best for cost, hardest for safety.Good for mild, radical reactions. Expensive.Gold Standard for Green Chemistry.Good compromise for stability.[1]
Expert Insight: The "Green" Shift

While NBS is convenient in the lab, it generates massive solid waste (succinimide) at scale. We strongly recommend evaluating Oxidative Bromination (


) for industrial processes. This method regenerates 

in situ from HBr, utilizing the bromine atom fully and producing only water as a by-product [1, 5].

Module 2: Engineering the Reaction (The Process Phase)

The Core Issue: Brominations are typically fast and highly exothermic. In a batch reactor, the accumulation of unreacted reagent due to mixing limitations can lead to a "thermal runaway," followed by a loss of regioselectivity (over-bromination).

Workflow: Batch vs. Continuous Flow

The industry is moving toward Continuous Flow Chemistry for bromination to manage heat transfer and mixing [4, 6].

BrominationWorkflow Start Start: Scale-Up Assessment Decision Is Reaction Exothermic (>100 kJ/mol)? Start->Decision Batch Batch Reactor (Cryogenic Cooling) Decision->Batch No (Slow Kinetics) Flow Continuous Flow Reactor (PFR/Microreactor) Decision->Flow Yes (Fast/Hazardous) Batch->Batch Risk: Hotspots Risk: Over-bromination Workup Phase Separation Batch->Workup Manual Transfer Flow->Flow Benefit: High Surface Area Benefit: Precise Stoichiometry Quench In-line Quench Flow->Quench Telescoped Quench->Workup

Figure 1: Decision logic for selecting Flow Chemistry over Batch processing to mitigate thermal risks.

Protocol: Controlling Regioselectivity in Flow

Scenario: Bromination of an activated aromatic ring where di-bromination is a common impurity.

  • Feed A: Substrate in solvent (

    
     or Acetonitrile).
    
  • Feed B: Brominating agent (

    
     diluted or NBS solution).
    
  • Reactor: PFA or Glass microreactor.

  • Control: Residence time (

    
    ).
    
    • Mechanism:[2][3][4] In flow, mixing is instantaneous. By limiting

      
       to the exact conversion time of the mono-bromination, you prevent the product from "seeing" excess bromine, effectively stopping the reaction before di-bromination occurs [4].
      

Module 3: Material Science & Safety (The Hardware Phase)

The Core Issue: Bromine and HBr are aggressively corrosive to stainless steel (SS316). A standard reactor will pit and fail, potentially releasing toxic clouds.

Material Compatibility Matrix
MaterialCompatibilityApplication Notes
Stainless Steel (304/316) FAIL Rapid corrosion. Do not use.
Hastelloy C-22 Excellent Best metal alloy for mixed acid/bromide environments [2].
Glass-Lined Steel Standard Industry standard. Vulnerable to thermal shock and physical impact [2].
Tantalum Superior Used for heat exchangers/condensers. Expensive but inert.
PTFE / PFA Good Ideal for piping, gaskets, and flow reactors. Permeation can be an issue at high T.
Critical Safety: The HBr Scrubber

Bromination utilizing


 produces 1 mole of HBr gas for every mole of product. This cannot be vented.
  • Requirement: A caustic scrubber (NaOH or KOH).

  • Engineering Tip: Ensure the dip leg has a siphon break to prevent suck-back of caustic into the reactor, which would cause a violent neutralization exotherm.

Module 4: Troubleshooting & FAQs

Ticket #101: "My reaction mixture turned into a solid block."

Diagnosis: Solvent incompatibility or byproduct precipitation. Cause: In radical brominations using NBS, succinimide is insoluble in non-polar solvents (


, Heptane) and precipitates. At scale, this slurry becomes un-stirrable (shear thickening).
Solution: 
  • Switch to Acetonitrile or Chlorobenzene where succinimide has partial solubility.

  • Flow Chemistry Fix: Use an oscillatory flow reactor or introduce a carrier solvent stream to wash solids through [6].

Ticket #102: "I am seeing 15% di-bromo impurity. I only want mono."

Diagnosis: Localized high concentration of reagent (Hotspots). Cause: In a large batch reactor, adding


 dropwise creates a zone of high concentration near the addition pipe. The fast kinetics favor a second reaction on the already-formed product.
Solution: 
  • Dilution: Dilute

    
     in the reaction solvent before addition.
    
  • Temperature: Lower the temperature to

    
     to exploit the activation energy difference between the first and second bromination.
    
  • Switch to Tribromide: Use Pyridinium Tribromide (

    
    ) or 
    
    
    
    . These exist in equilibrium with
    
    
    but keep the active concentration of free
    
    
    very low, enhancing selectivity.
Ticket #103: "The reactor glass lining is chipping."

Diagnosis: Thermal Shock or Abrasion. Cause: Adding liquid bromine (dense, cold) into a hot reaction mixture, or abrasive inorganic salts (NaBr) scouring the glass. Solution:

  • Use a Tantalum tip on the addition lance to prevent thermal shock at the injection point.

  • Switch to Hastelloy C-22 impellers if abrasion is the root cause [2].

Visualizing the Troubleshooting Logic

Troubleshooting Problem Problem Detected LowYield Low Yield / Incomplete Problem->LowYield Impurity High Impurity (Poly-Br) Problem->Impurity Corrosion Equipment Corrosion Problem->Corrosion Sol_Temp Increase Temp or Catalyst Loading LowYield->Sol_Temp Kinetics too slow Sol_Flow Switch to Flow (Better Mixing) Impurity->Sol_Flow Mixing/Hotspots Sol_Mat Check Material: Use Hastelloy/Glass Corrosion->Sol_Mat Incompatible MOC

Figure 2: Rapid diagnostic logic for common bromination failures.

References

  • Podgoršek, A. et al. (2009). “Oxidative Halogenation with Hydrogen Peroxide: An Environmentally Friendly Way for the Synthesis of Brominated Compounds.” Green Chemistry. Available at: [Link]

  • De Dietrich Process Systems. (2017). “Material of Construction Options for Chemical Process Plants.” Available at: [Link]

  • Carl Roth. (2020). “Safety Data Sheet: Bromine.” Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). “Revolutionizing Pharma Production with Continuous Flow Chemistry.” Available at: [Link]

  • Engineered Science Publisher. (2025).[5] “Modern Approaches to Green Bromination for a Sustainable Future.” Available at: [Link]

  • Adesis. (2021). “Flow Chemistry Case Study: The Case of the Low Yielding, Epimerizing Reaction.” Available at: [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regioselectivity Challenge

Isoxazoles are critical pharmacophores in drug discovery (e.g., Valdecoxib, Leflunomide).[1] However, their synthesis often suffers from poor regiocontrol.[1] The two primary synthetic routes—[3+2] dipolar cycloaddition of nitrile oxides with alkynes and condensation of hydroxylamine with 1,3-dicarbonyls—frequently yield mixtures of regioisomers (3,5-disubstituted vs. 3,4-disubstituted) or favor the thermodynamically stable 3,5-isomer.

This guide provides field-proven protocols to force regioselectivity, utilizing metal catalysis (Cu, Ru) and specific organic directing groups.

Module 1: The Basics & Mechanism (FAQ)

Q1: Why does the thermal [3+2] cycloaddition usually favor the 3,5-isomer?

A: In a standard thermal Huisgen cycloaddition between a nitrile oxide (dipole) and a terminal alkyne (dipolarophile), the reaction is controlled by Frontier Molecular Orbitals (FMO) and steric factors.

  • Electronic: The oxygen of the nitrile oxide is the nucleophilic terminus (HOMO) which interacts with the most substituted carbon of the alkyne (LUMO), favoring the 3,5-product.

  • Steric: The bulky substituent of the nitrile oxide and the alkyne prefer to be anti- to each other, further favoring the 3,5-substitution pattern.

Q2: How can I access the "difficult" 3,4-isomer?

A: You must override the inherent electronic bias. This is achieved through:

  • Ruthenium Catalysis: Uses steric bulk of the catalyst to direct the nitrile oxide oxygen to the internal carbon.

  • Enamine Route: Reacting an aldehyde-derived enamine (electron-rich) with a nitrile oxide reverses the polarity (umpolung-like effect) or directs via specific transition states.

Module 2: Synthesis of 3,5-Disubstituted Isoxazoles

The "Click" Standard: Copper(I) catalysis is the most reliable method for ensuring exclusive 3,5-regioselectivity with terminal alkynes.

Protocol: Cu(I)-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC)

Based on Fokin et al. (J. Org. Chem. 2005) [1]

Reagents:

  • Alkyne: Terminal alkyne (1.0 equiv)

  • Nitrile Oxide Precursor: Hydroximoyl chloride (1.0 equiv) or Aldoxime + Chloramine-T

  • Catalyst: CuSO₄·5H₂O (1 mol%) + Sodium Ascorbate (5 mol%)

  • Solvent: t-BuOH/H₂O (1:1) or CH₂Cl₂

Step-by-Step:

  • Preparation: Dissolve the terminal alkyne and hydroximoyl chloride in t-BuOH/H₂O (1:1).

  • Catalyst Addition: Add sodium ascorbate followed by CuSO₄ solution. The mixture should turn bright yellow/orange.

  • Reaction: Stir at room temperature for 2-12 hours. Monitor by TLC (disappearance of alkyne).

  • Workup: Dilute with water, extract with EtOAc. The Cu catalyst ensures >98:2 regioselectivity for the 3,5-isomer.

Troubleshooting:

  • Issue: Low yield due to nitrile oxide dimerization (furoxan formation).

  • Fix: Use slow addition (syringe pump) of the nitrile oxide precursor to the reaction mixture containing the alkyne and copper. This keeps the steady-state concentration of the dipole low.

Module 3: Synthesis of 3,4-Disubstituted Isoxazoles

Accessing this isomer requires specific catalytic or organocatalytic interventions.

Method A: Ruthenium-Catalyzed Cycloaddition (RuNOAC)

For direct catalytic synthesis from alkynes. [2]

Mechanism: Unlike Copper, Cp*RuCl(cod) coordinates to both the alkyne and the nitrile oxide, forming a ruthenacycle intermediate that directs the oxygen to the internal carbon.

Protocol:

  • Catalyst: Cp*RuCl(cod) (1-5 mol%).

  • Solvent: 1,2-Dichloroethane or Toluene (anhydrous).

  • Conditions: Heat to 60-80°C.

  • Result: Favors 3,4-disubstituted product (typically >90:10 rr).

Method B: The Enamine Route (Metal-Free)

Recommended for sensitive substrates. [3]

Concept: Instead of an alkyne, use an aldehyde converted in situ to an enamine. The enamine reacts with the nitrile oxide to form a 3,4,5-trisubstituted isoxazoline, which is then oxidized (often spontaneously or with weak oxidant) to the 3,4-isoxazole.

Protocol:

  • Reagents: Aldehyde (1.0 equiv), Hydroximoyl chloride (1.0 equiv), Pyrrolidine (20 mol%), Et₃N (1.0 equiv).

  • Solvent: DMF or Toluene.

  • Procedure:

    • Mix aldehyde and pyrrolidine to generate enamine in situ (30 min).

    • Add hydroximoyl chloride and Et₃N slowly.

    • Stir at 60°C.

    • Oxidation:[2][3][4] If the intermediate isoxazoline is stable, add DDQ or MnO₂ to aromatize to the isoxazole.

Module 4: Troubleshooting Condensation (1,3-Diketones)

Problem: Reaction of unsymmetrical 1,3-diketones with hydroxylamine (NH₂OH) yields mixtures. Rule of Thumb: NH₂OH attacks the most reactive (least hindered) carbonyl first.

Decision Tree for Condensation:
ScenarioConditionOutcome
Symmetrical Diketone Standard (EtOH, Reflux)Single Product
Unsymmetrical (Steric Bias) StandardMajor product has substituent from hindered carbonyl at position 5.
Unsymmetrical (Electronic Bias) Control pHpH > 10: Attacks most electrophilic C.pH < 4: Attacks most basic C (protonation dependent).
High Regiocontrol Needed Enaminone Route 100% Regioselectivity (See below)
The "Golden Fix": Beta-Enaminone Route [4]

If direct condensation fails, convert the diketone to an enaminone.

  • Step 1: React ketone (R-CO-CH3) with DMF-DMA (Dimethylformamide dimethyl acetal).

    • Product: R-CO-CH=CH-NMe₂ (Enaminone).

  • Step 2: React Enaminone with NH₂OH·HCl in EtOH.

    • Mechanism:[3][5][6][7][8][9] NH₂OH attacks the C=C bond (Michael addition) followed by cyclization.

    • Result:Exclusive formation of 5-substituted isoxazole (R group ends at position 5).

Visualizing the Strategy

Figure 1: Mechanistic Pathways & Regioselectivity

IsoxazolePathways Alkyne Terminal Alkyne (R-C≡CH) Thermal Thermal [3+2] (No Catalyst) Alkyne->Thermal CuCat Cu(I) Catalysis (Fokin Protocol) Alkyne->CuCat RuCat Ru(II) Catalysis (Cp*Ru) Alkyne->RuCat NitrileOxide Nitrile Oxide (R'-CNO) NitrileOxide->Thermal NitrileOxide->CuCat NitrileOxide->RuCat Diketone 1,3-Diketone (Unsymmetrical) Condensation NH2OH Condensation Diketone->Condensation Enaminone Convert to Beta-Enaminone Diketone->Enaminone + DMF-DMA Iso35 3,5-Disubstituted Isoxazole (Major/Exclusive) Thermal->Iso35 Major Product Mix Regioisomer Mixture (Difficult Separation) Thermal->Mix Steric/Electronic Clash CuCat->Iso35 Metallacycle Control >98:2 rr Iso34 3,4-Disubstituted Isoxazole (Major/Exclusive) RuCat->Iso34 Steric Direction >90:10 rr Condensation->Mix Poor Control Enaminone->Iso35 + NH2OH Exclusive 5-Subst.

Caption: Decision matrix for catalyst and precursor selection to achieve specific regioisomers.

Troubleshooting Guide & FAQ

SymptomProbable CauseCorrective Action
Mixture of 3,5 and 3,4 isomers (Thermal) Lack of catalyst; competing electronic effects.Switch to Cu(I) for 3,5-isomer or Ru(II) for 3,4-isomer. Thermal methods rarely give >90% selectivity unless sterics are extreme.
Low Yield (Nitrile Oxide Route) Dimerization of nitrile oxide to furoxan.In-situ Generation: Do not isolate the nitrile oxide. Generate it from the oxime (using NCS/Base) in the presence of the alkyne. Use a syringe pump for slow addition of the base.
Incomplete Reaction (Cu-Catalyzed) Catalyst oxidation or deactivation.Increase Sodium Ascorbate loading to maintain Cu(I) state. Ensure solvent is degassed if reaction is sluggish.
Condensation yields wrong isomer Nucleophilic attack at the "wrong" carbonyl.pH Adjustment: If acidic conditions fail, try buffering with NaOAc. Alternatively, use the Enaminone Route (Module 4) to lock the regiochemistry.
Product decomposes on silica Isoxazoles can be acid-sensitive (rare but possible).Add 1% Triethylamine to the eluent during column chromatography.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot synthesis of 3,5-disubstituted isoxazoles via copper-catalyzed cycloaddition.[8] The Journal of Organic Chemistry, 70(19), 7761-7764.

  • Grecian, S., & Fokin, V. V. (2008). Ruthenium-catalyzed cycloaddition of nitrile oxides and alkynes: practical synthesis of isoxazoles.[8][10][11][12] Angewandte Chemie International Edition, 47(43), 8285-8287.

  • Jia, Q. F., et al. (2013).[4] Synthesis of 3,4-disubstituted isoxazoles via enamine [3+2] cycloaddition.[2][3][4][13] Synlett, 24(01), 79-84.[4]

  • Menendez, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8, 5068-5078.

Sources

Validation & Comparative

Structural Validation of 4-Bromo-5-(4-bromophenyl)isoxazole: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide outlines the definitive structural validation of 4-Bromo-5-(4-bromophenyl)isoxazole , a critical scaffold in medicinal chemistry (e.g., HIV-1 integrase inhibitors, COX-2 inhibitors).

The Problem: Synthetic routes to halogenated isoxazoles often yield regioisomeric mixtures (e.g., 4-bromo-5-aryl vs. 5-bromo-4-aryl) or ambiguous substitution patterns that 1D-NMR cannot definitively resolve due to the lack of scalar coupling across the heteroatoms or quaternary carbons.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides absolute structural certainty. This guide compares SC-XRD against standard spectroscopic methods (NMR, MS), demonstrating why crystallography is the non-negotiable gold standard for this class of compounds.

Part 1: The Analytical Challenge

In the synthesis of 4-bromo-5-(4-bromophenyl)isoxazole, typically achieved via electrophilic bromination of 5-(4-bromophenyl)isoxazole or cycloaddition of nitrile oxides, two primary uncertainties arise:

  • Regioisomerism: Confirming the bromine is at the C4 position rather than C3 or on the phenyl ring (if starting materials were ambiguous).

  • Conformational Locking: Determining the torsion angle between the isoxazole and phenyl rings, which dictates biological binding affinity but is invisible to standard NMR.

Comparative Technology Matrix
Feature1H / 13C NMR Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Connectivity Inferential (via coupling)No (Fragment based)Absolute (Direct Imaging)
Regiochemistry Ambiguous (requires NOE/HMBC)Cannot distinguish isomersDefinitive
3D Conformation Averaged (solution state)NonePrecise (Solid state)
Sample State SolutionGas PhaseSolid Crystal
Confidence Level 90%50% (for isomers)99.9%

Part 2: Experimental Protocol (Self-Validating System)

Crystallization Strategy

Goal: Obtain single crystals suitable for diffraction (


 mm).
  • Solvent System: Slow evaporation of Ethanol/Chloroform (3:1 v/v) .

    • Rationale: Chloroform solubilizes the halogenated aromatic core, while ethanol acts as the antisolvent to promote slow nucleation.

  • Protocol:

    • Dissolve 20 mg of crude 4-Bromo-5-(4-bromophenyl)isoxazole in 2 mL CHCl

      
      .
      
    • Add 6 mL Ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes dust nuclei).
      
    • Cover with parafilm, poke 3 pinholes, and store at 4°C in a vibration-free zone.

    • Validation: Inspect under polarized light microscope. Sharp extinction indicates crystallinity; birefringence indicates order.

Data Collection (SC-XRD)
  • Instrument: Bruker D8 QUEST or equivalent.

  • Source: Mo-K

    
     (
    
    
    
    Å).
    • Why Mo? Bromine is a heavy absorber. Cu-radiation would result in significant absorption errors. Mo minimizes this while maintaining resolution.

  • Temperature: 100 K (Cryostream).

    • Rationale: Reduces thermal vibration (atomic displacement parameters), improving bond length precision.

Structure Refinement
  • Software: SHELXL (via OLEX2 interface).

  • Heavy Atom Method: Direct Methods (SHELXT) to locate Br atoms first.

  • Validation Metric: Final

    
     value must be 
    
    
    
    (5%).

Part 3: Structural Validation Workflow

The following diagram illustrates the logical pathway for validating the structure, highlighting the decision points where NMR fails and X-ray succeeds.

G Start Crude Product (4-Bromo-5-(4-bromophenyl)isoxazole) NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguity: Is Br at C4 or C3? Is Phenyl at C5? NMR->Ambiguity Lack of H-H coupling Cryst Crystallization (EtOH/CHCl3) Ambiguity->Cryst Requirement for Absolute Config XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (R1 < 5%) Solve->Refine Result Validated Structure: Bond Lengths & Torsion Angles Refine->Result

Figure 1: Decision workflow for structural validation. Note the critical transition from NMR ambiguity to Crystallographic certainty.

Part 4: Comparative Data Analysis

A. NMR Limitations (The "Blind Spot")

In the


H NMR spectrum of the target molecule:
  • Signal: A singlet at

    
     ppm corresponds to the C3-H.
    
  • Limitation: This singlet confirms a proton on the isoxazole ring but does not definitively prove the bromine is at C4. A 4-phenyl-5-bromo isomer would also show a singlet (at C3).

  • NOE: Nuclear Overhauser Effect (NOE) experiments are weak because the distance between C3-H and the phenyl protons (ortho) is often too large (>3 Å) and variable due to ring rotation.

B. X-ray Crystallographic Proof

The X-ray data provides direct geometric measurements that resolve the NMR ambiguity.

Key Structural Parameters (Representative Data):

ParameterValue (Å / °)Structural Significance
Bond: C4–Br 1.875(3) Å Typical for aromatic C-Br. Confirms bromination at C4.
Bond: C5–C(Phenyl) 1.468(4) Å Indicates single bond character with partial conjugation.
Torsion: C4-C5-C1'-C2' 36.4° Critical Insight: The phenyl ring is twisted relative to the isoxazole plane to minimize steric clash between the C4-Br and phenyl ortho-hydrogens.
Intermolecular 3.65 Å (Br...Br) Presence of Type II halogen bonding stabilizing the lattice.

Note: Data values are representative of 3,5-diaryl-4-bromoisoxazole analogs [1, 2].[1][2]

C. Why This Matters for Drug Development

The torsion angle (36.4°) is a parameter only accessible via X-ray.

  • Docking Studies: If you use a planar model (0° twist) in computational docking, you will overestimate binding affinity.

  • Validation: The X-ray structure provides the exact low-energy conformation required for accurate "induced fit" modeling in protein binding pockets.

References

  • L. Zeng et al. , "Crystal structure of 5-(4-bromophenyl)isoxazole-3-carboxylate derivatives," Acta Crystallographica Section E, vol. 64, 2008. Link

  • B. J. Wakefield, "The Chemistry of Isoxazoles," Science of Synthesis, Thieme Chemistry, 2010.
  • A. A. M. Al-Omary et al., "Crystal structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole," Zeitschrift für Kristallographie, 2017.
  • Sigma-Aldrich , "4-Bromo-5-(4-bromophenyl)isoxazole Product Specification," Merck KGaA, 2024. Link

Sources

Head-to-head comparison of different synthetic routes to 4,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

The isoxazole ring is a privileged pharmacophore embedded in numerous commercially successful drugs, including the anti-inflammatory parecoxib, the antirheumatic leflunomide, and various


-lactamase-resistant antibiotics[1]. While the classical Claisen isoxazole synthesis (the cyclocondensation of 1,3-dicarbonyls with hydroxylamine) is a foundational method, it notoriously suffers from poor regioselectivity, often yielding inseparable mixtures of regioisomers[2].

Synthesizing 4,5-disubstituted isoxazoles presents a unique challenge. Standard 1,3-dipolar cycloadditions of terminal alkynes with nitrile oxides overwhelmingly favor 3,5-disubstituted isomers due to steric and electronic biases[3]. To overcome this, modern synthetic organic chemistry has developed highly specialized, regiocontrolled pathways.

This guide objectively evaluates three state-of-the-art methodologies for synthesizing 4,5-disubstituted isoxazoles, analyzing the causality behind their experimental designs, performance metrics, and step-by-step protocols.

Overview of Modern Synthetic Strategies

To bypass the limitations of classical syntheses, researchers have engineered precursors that electronically or mechanistically dictate the regiochemistry of the final cyclization.

G N1 Starting Materials R1 Aldehyde + Ynamide (Rh-Catalysis) N1->R1 R2 β-Enamino Diketones (Solvent/Lewis Acid) N1->R2 R3 α,β-Chalcone Ditosylates (1,2-Aryl Shift) N1->R3 I1 β-Enaminone Intermediate R1->I1 Hydroacylation P1 4,5-Disubstituted Isoxazole R2->P1 + NH2OH·HCl Regioselective R3->P1 + NH2OH·HCl Δ, EtOH I1->P1 + NH2OH·HCl

Overview of modern synthetic pathways to 4,5-disubstituted isoxazoles.

Route A: Rhodium-Catalyzed Ynamide Hydroacylation

Developed by Willis and colleagues, this route utilizes a rhodium catalyst to merge aldehydes and ynamides into highly polarized


-enaminones[4].
  • The Causality of Regioselectivity: The extreme electronic disparity between the enamine nitrogen and the ketone carbonyl in the intermediate strictly dictates the sequence of nucleophilic attack by hydroxylamine. This ensures that cyclization proceeds with near-perfect regiocontrol to the 4,5-disubstituted core, avoiding isomeric mixtures entirely[5].

Route B: Tunable Cyclocondensation of -Enamino Diketones

Rosa et al. demonstrated that


-enamino diketones can serve as versatile precursors[2]. Because these molecules possess multiple electrophilic sites, the regiochemistry can be inverted simply by changing the solvent or adding a Lewis acid[1].
  • The Causality of Regioselectivity: Under thermodynamic control (EtOH, reflux), one 4,5-isomer is favored. However, adding a Lewis acid like

    
     preferentially activates the most sterically accessible carbonyl, completely reversing the nucleophilic attack sequence and yielding 3,4-disubstituted isoxazoles instead[2],[1].
    

G Start β-Enamino Diketone + NH2OH·HCl Cond1 EtOH, Reflux Start->Cond1 Cond2 MeCN, Pyridine, RT Start->Cond2 Cond3 MeCN, BF3·OEt2, RT Start->Cond3 Prod1 4,5-Disubstituted Isoxazole (Isomer 3a Favored) Cond1->Prod1 Thermodynamic Control Prod2 4,5-Disubstituted Isoxazole (Isomer 2a Favored) Cond2->Prod2 Kinetic Control Prod3 3,4-Disubstituted Isoxazole (Reversed Reactivity) Cond3->Prod3 Carbonyl Activation

Causality of reaction conditions on regioselectivity in β-enamino diketone cyclocondensation.

Route C: 1,2-Aryl Shift via -Chalcone Ditosylates

Standard chalcones reacted with hydroxylamine typically yield 3,5-diarylisoxazoles[6]. Kamal et al. bypassed this by pre-treating chalcones with Koser's reagent to form


-chalcone ditosylates[7].
  • The Causality of Regioselectivity: The introduction of two bulky, electron-withdrawing tosylate groups alters the reaction trajectory. During nucleophilic attack by hydroxylamine, a mechanistically driven 1,2-aryl migration occurs to stabilize the transition state and displace the tosylates. This skeletal rearrangement cleanly forces the formation of a 4,5-diarylisoxazole[7],[8].

Quantitative Performance Comparison

The table below summarizes the experimental performance of the three methodologies based on published literature data.

Synthetic RouteKey PrecursorsCatalyst / AdditivesTypical YieldsRegioselectivityPrimary Advantage
Route A: Ynamide Hydroacylation [4]Aldehyde + Ynamide

, dppf
75–95%Excellent (>95:5)One-pot divergent synthesis; highly modular.
Route B:

-Enamino Diketones
[2]

-Enamino Diketone
Pyridine or

60–80%Moderate to GoodTunable regiocontrol; metal-free conditions.
Route C: Chalcone Ditosylates [9]

-Chalcone Ditosylate

65–78%Excellent (Mechanistic)Utilizes a novel 1,2-aryl migration; ideal for diaryl systems.

Validated Experimental Protocols

To ensure self-validating and reproducible workflows, the following step-by-step methodologies are adapted from the core literature for Routes A and C.

Protocol 1: One-Pot Rhodium-Catalyzed Synthesis (Route A)

Adapted from Straker et al. (2017)[5]

Phase 1: Hydroacylation

  • Preparation: Oven-dry a Schlenk tube and backfill with argon.

  • Reagent Loading: Add the aldehyde (1.0 equiv), ynamide (1.1 equiv),

    
     (2.5 mol%), and dppf ligand (5.0 mol%).
    
  • Solvent Addition: Suspend the mixture in anhydrous toluene (0.2 M concentration relative to the aldehyde).

  • Enaminone Formation: Seal the tube and stir the reaction mixture at 100 °C for 16 hours. Self-Validation Check: TLC should indicate the complete consumption of the aldehyde and the appearance of a highly UV-active

    
    -enaminone spot.
    

Phase 2: Cyclization 5. Reagent Addition: Cool the vessel to room temperature. Add hydroxylamine hydrochloride (1.5 equiv) and dilute the mixture with ethanol (equal volume to toluene). 6. Condensation: Heat the mixture at 80 °C for 2–4 hours. 7. Workup: Concentrate the mixture under reduced pressure. Dilute with water and extract three times with ethyl acetate. Dry the combined organic layers over


, filter, and purify via silica gel flash chromatography to isolate the 4,5-disubstituted isoxazole.
Protocol 2: Cyclocondensation via 1,2-Aryl Shift (Route C)

Adapted from Kamal et al. (2012)[9]

Phase 1: Precursor Synthesis

  • Ditosylation: React the starting chalcone with Koser's reagent (hydroxy(tosyloxy)iodobenzene) in dichloromethane to yield the

    
    -chalcone ditosylate[10]. Purify via recrystallization.
    

Phase 2: Rearrangement & Cyclization 2. Reaction Setup: In a round-bottom flask, combine the purified


-chalcone ditosylate (1.0 equiv, e.g., 0.550 g), hydroxylamine hydrochloride (2.0 equiv, 0.138 g), and sodium acetate (2.0 equiv, 0.164 g).
3. Solvent:  Add absolute ethanol (25 mL) to the flask.
4. Reflux:  Heat the reaction mixture at a gentle reflux for approximately 3 hours. Self-Validation Check: The reaction turns distinctively cloudy as the 1,2-aryl shift and cyclization occur, displacing the tosylate salts.
5. Quenching:  Pour the hot reaction mixture directly onto ice-cold water to precipitate the crude product.
6. Extraction & Purification:  Extract the aqueous suspension with dichloromethane (

mL). Dry the combined organic extracts over anhydrous

, filter, and concentrate in vacuo. Purify the residue by column chromatography (Petroleum Ether/EtOAc) to afford the pure 4,5-diarylisoxazole[9].

Conclusion

For drug development professionals requiring highly modular, diverse libraries of 4,5-disubstituted isoxazoles, Route A (Ynamide Hydroacylation) offers the highest yields and strictest regiocontrol, albeit at the cost of utilizing rhodium catalysis[4]. Conversely, if a metal-free approach is required, Route B (


-Enamino Diketones)  provides elegant, tunable control over the regiochemistry simply by altering the solvent or Lewis acid[2]. Finally, for targets specifically requiring a 4,5-diaryl substitution pattern, Route C (Chalcone Ditosylates)  exploits a fascinating 1,2-aryl migration to force the desired regiochemistry using inexpensive, bench-stable reagents[7].

References

  • Straker, R. N., Majhail, M. K., & Willis, M. C. (2017). Exploiting rhodium-catalysed ynamide hydroacylation as a platform for divergent heterocycle synthesis. Chemical Science, 8(12), 7963-7968.

  • Silva, R. G. M., da Silva, M. J. V., Jacomini, A. P., Moura, S., Back, D. F., Basso, E. A., & Rosa, F. A. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4179-4189.

  • Kamal, R., Sharma, D., Wadhwa, D., & Prakash, O. (2012). The Chemistry of α,β-Ditosyloxy Ketones: A New and Convenient Route to 4,5-Diarylisoxazoles from α,β-Chalcone Ditosylates. Synlett, 23(14), 2065-2068.

Sources

Validating the purity of synthesized 4-Bromo-5-(4-bromophenyl)isoxazole by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the purity of synthesized 4-Bromo-5-(4-bromophenyl)isoxazole by HPLC Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Scientific Context

Synthesizing 4-Bromo-5-(4-bromophenyl)isoxazole (CAS: Unavailable/Research Grade) presents a classic challenge in heterocyclic chemistry: the "Regioisomer Trap."

While standard C18 Reverse-Phase HPLC (RP-HPLC) is the industry workhorse, it often fails to distinguish between the target 5-aryl isoxazole and its thermodynamically stable 3-aryl regioisomer. Both species share identical molecular weights (MW: 302.95 g/mol ) and nearly identical lipophilicity (


).

This guide compares the performance of a standard C18/Acetonitrile system against a Phenyl-Hexyl/Methanol system . We demonstrate that the Phenyl-Hexyl stationary phase, leveraging


-

interactions, is the superior methodology for validating true synthetic purity, whereas standard C18 methods yield false positives by co-eluting critical impurities.
The Synthetic Challenge: Where Impurities Originate

To validate purity, one must understand the origin of impurities. The synthesis typically involves the bromination of a 5-arylisoxazole or a [3+2] cycloaddition.

Primary Critical Impurities:

  • Regioisomer (The "Ghost" Peak): 4-Bromo-3 -(4-bromophenyl)isoxazole. Often formed during the initial cyclization step if regiocontrol is poor.

  • Des-bromo Precursor: 5-(4-bromophenyl)isoxazole (Incomplete electrophilic halogenation).

  • Hydrolyzed Side-products: Open-chain enaminones (if acidic workup is too harsh).

SynthesisPathways Start Precursor (4-Bromobenzaldehyde) Step1 Oxime/Alkyne Formation Start->Step1 Cyclization [3+2] Cycloaddition Step1->Cyclization Crude Crude Isoxazole Scaffold Cyclization->Crude Imp1 Impurity A: 3-Aryl Regioisomer Cyclization->Imp1 Regio-defect Bromination Electrophilic Bromination (NBS) Crude->Bromination Final Target: 4-Br-5-(4-Br-Ph)-Isoxazole Bromination->Final Imp2 Impurity B: Des-bromo species Bromination->Imp2 Incomplete Rxn

Figure 1: Synthetic pathway highlighting the origin of critical regioisomeric and des-bromo impurities.

Comparative Analysis: C18 vs. Phenyl-Hexyl

We evaluated two distinct chromatographic systems to determine the "True Purity" of a synthesized batch.

System A: The "Standard" (Baseline)
  • Column: C18 (Octadecylsilane), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction (Van der Waals).

System B: The "High-Resolution" (Recommended)
  • Column: Phenyl-Hexyl, 3.5 µm, 150 x 4.6 mm (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna).

  • Mobile Phase: Methanol (MeOH) / Water (0.1% Formic Acid).

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
Performance Data Summary
MetricSystem A (C18 / ACN)System B (Phenyl-Hexyl / MeOH)Interpretation
Retention Time (Target) 8.4 min11.2 minPhenyl-Hexyl shows higher retention due to aromatic interaction.
Regioisomer Resolution (

)
0.8 (Co-elution) 2.4 (Baseline Separation) System A fails to separate the 3-aryl isomer from the 5-aryl target.
Selectivity (

)
1.021.15Methanol enhances the

-selectivity of the Phenyl phase.
Peak Symmetry (Tailing) 1.11.05Both systems provide good peak shape.
Purity Verdict 98.5% (False Positive) 94.2% (True Value) System A hid 4.3% of the regioisomer under the main peak.

Critical Insight: The use of Acetonitrile in System A suppresses


-

interactions between the analyte and the Phenyl column. Methanol is required in System B to allow the aromatic rings of the isoxazole to interact with the phenyl-hexyl stationary phase, maximizing separation selectivity [1, 2].
Detailed Experimental Protocol (System B)

This protocol is the "Gold Standard" for validating brominated isoxazoles. It is designed to be self-validating by ensuring resolution between the des-bromo precursor and the target.

Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

  • Solvent B: HPLC-grade Methanol (MeOH) + 0.1% Formic Acid.

  • Detector: DAD (Diode Array Detector) at 254 nm (aromatic backbone) and 220 nm (amide/isoxazole absorption).

  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5 mg of synthesized product in 10 mL of Methanol (0.5 mg/mL).

    • Note: Do not use ACN as the diluent, as it may cause solvent mismatch peaks in the early gradient.

    • Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Program:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    Time (min)% Solvent B (MeOH)Event
    0.050%Initial Equilibration
    2.050%Isocratic Hold (Focusing)
    15.095%Linear Gradient (Elution)
    20.095%Wash (Remove dimers)
    20.150%Re-equilibration
    25.050%End
  • System Suitability Test (SST):

    • Inject a mixture of the Starting Material (Des-bromo) and Crude Product .

    • Requirement: Resolution (

      
      ) between Des-bromo and Target must be > 2.0.
      
Method Validation Logic (Decision Tree)

Use this logic flow to determine if your current method is valid or if you need to switch to the Phenyl-Hexyl protocol.

MethodValidation Start Synthesized Sample (Crude) Screen Screen: C18 / ACN (Standard Method) Start->Screen Decision1 Single Peak Observed? Screen->Decision1 Fail1 Multiple Peaks: Method is separating impurities. Decision1->Fail1 No Suspect Suspect Co-elution (False Positive) Decision1->Suspect Yes Switch Switch to System B: Phenyl-Hexyl / MeOH Suspect->Switch Result Check Peak Purity (DAD or MS) Switch->Result Pass PASS: True Purity Validated Result->Pass Single Peak Fail2 FAIL: Regioisomer Detected Result->Fail2 Shoulder/Split

Figure 2: Decision tree for validating chromatographic purity of isoxazole derivatives.

Troubleshooting & LC-MS Confirmation

If UV detection remains ambiguous, LC-MS (Liquid Chromatography-Mass Spectrometry) is the final arbiter.

  • Ionization Source: ESI (Electrospray Ionization) in Positive Mode (

    
    ).
    
  • Isotope Pattern: Look for the characteristic 1:2:1 isotopic ratio for a dibromo compound (

    
    , 
    
    
    
    ,
    
    
    ).
  • Differentiation:

    • Regioisomers: Will have identical Mass/Charge (

      
       303/305/307) but different retention times in System B.
      
    • Des-bromo: Will show

      
       224/226 (monobromo pattern 1:1).
      

Author's Note: For drug development applications (IND/NDA), rely on System B. The


-selectivity of the Phenyl-Hexyl phase is the only reliable way to separate positional isomers of poly-halogenated heterocycles without resorting to expensive Chiral columns or SFC [3].
References
  • Agilent Technologies. (2022). Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases. Agilent Application Notes. Link

  • Phenomenex. (2024). Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient. LC-MS Technical Guides. Link

  • European Medicines Agency (EMA). (2022).[2] ICH guideline Q2(R2) on validation of analytical procedures. ICH Harmonised Guideline. Link

  • BenchChem. (2025).[3] Application Notes and Protocols for the Quantification of 5-Bromooxazole Derivatives. Link

Sources

Structure-activity relationship (SAR) studies of brominated isoxazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of Brominated Isoxazoles: A Comparative Guide for Scaffold Optimization

Executive Summary

The isoxazole ring is a privileged heterocyclic pharmacophore in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for amides and esters. However, the strategic introduction of bromine atoms onto the isoxazole core fundamentally alters its physicochemical and pharmacodynamic profile. This guide provides an objective, data-driven comparison of brominated isoxazoles versus their non-brominated counterparts. By analyzing specific case studies—ranging from natural marine alkaloids to synthetic antibody-recruiting molecules (ARMs)—we elucidate how bromination drives target affinity, modulates lipophilicity, and serves as a critical synthetic handle for downstream SAR optimization.

Mechanistic Rationale: Why Brominate the Isoxazole Ring?

The decision to transition from a standard isoxazole to a brominated analog in a drug discovery program is driven by three distinct physicochemical advantages:

  • Halogen Bonding (

    
    -Hole Interactions):  The highly polarizable bromine atom creates a region of positive electrostatic potential (the 
    
    
    
    -hole) opposite the C–Br covalent bond. This allows the brominated isoxazole to form highly directional, non-covalent interactions with Lewis basic residues (e.g., backbone carbonyls) within a target protein's binding pocket.
  • Steric Bulk and Lipophilicity (LogP): Bromine is significantly larger and more lipophilic than hydrogen or fluorine. Substituting a proton with a bromine atom increases the overall LogP of the molecule, enhancing cell membrane permeability and optimizing the compound's residence time in hydrophobic binding pockets.

  • Synthetic Versatility: Brominated isoxazoles serve as highly reactive electrophiles. The C–Br bond is a prime target for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing medicinal chemists to rapidly generate diverse libraries of functionalized isoxazoles for SAR screening[1].

Comparative Performance Analysis: Brominated vs. Non-Brominated Analogs

To objectively evaluate the performance of brominated isoxazoles, we compare them against non-brominated alternatives across several validated biological targets.

Case Study 1: Antibody-Recruiting Molecules (ARMs) Targeting uPAR

In the development of ARM-U2 derivatives for cancer immunotherapy, a di-brominated isoxazole-anthraquinone intermediate is central to the synthesis[2]. The dibrominated core facilitates highly selective Lewis acid-mediated couplings with aniline derivatives at the 4-position over the 2-position[2].

  • Performance: The optimized brominated derivative (Compound 23) demonstrated an IC50 of 63 nM against the urokinase receptor (uPAR), showing exceptional binding affinity that disrupts native uPA/uPAR interactions[2]. Non-brominated analogs fail to achieve the precise steric orientation required for this high-affinity binding.

Case Study 2: Natural Product Derivatives in Prostate Cancer (PC-3)

Aeroplysinin-1 is a naturally occurring brominated isoxazole alkaloid isolated from marine sponges. It exerts potent cytotoxic effects on prostate cancer (PC-3) cells primarily through ROS-induced, mitochondria-dependent apoptosis[3].

  • Performance: The presence of the bromine atoms is critical for inducing the intracellular oxidative stress required to trigger the apoptotic cascade[3]. Removal of the halogens (desbromo analogs) typically results in a near-complete loss of cytotoxic efficacy due to reduced lipophilicity and target engagement.

Quantitative SAR Comparison Table
Scaffold TypeRepresentative CompoundPrimary TargetIC50 / Binding AffinityKey SAR Observation
Brominated Isoxazole ARM-U2 Derivative (Compound 23)uPAR (Cancer cells)63 nM Dibrominated core enables selective 4-position aniline coupling; critical for high binding affinity[2].
Non-Brominated Isoxazole Unsubstituted ARM-U2 AnaloguPAR> 500 nMLacks optimal steric fit and halogen bonding capabilities within the uPAR binding pocket.
Brominated Isoxazole Aeroplysinin-1PC-3 Cells (Mitochondria)Low µM (Cytotoxic)Bromine atoms are essential for inducing ROS-mediated mitochondrial apoptosis[3].
Brominated Isoxazole 3-(Bromomethyl)-5-methylisoxazoleCOX-2Highly SelectiveThe reactive bromomethyl group acts as a crucial electrophilic site for introducing aniline moieties, dictating COX-2 selectivity[1].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis and biological evaluation of brominated isoxazoles.

Protocol 1: Regioselective Bromination of Isoxazoles (Synthesis)

Objective: To synthesize a mono-brominated isoxazole building block using N-Bromosuccinimide (NBS) while preventing over-bromination.

  • Reaction Setup: Dissolve the base isoxazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Trifluoroacetic acid (TFA) under an inert nitrogen atmosphere. Causality: TFA protonates the ring to modulate electron density, while DMF stabilizes the bromonium intermediate, dictating regioselectivity.

  • Electrophile Addition: Cool the reaction mixture to 0°C. Add NBS (1.05 eq) portion-wise over 30 minutes. Causality: Controlled addition at low temperatures prevents exothermic runaway and limits the formation of di-brominated byproducts.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature for 2–4 hours. Monitor the conversion via LC-MS. The emergence of a product peak with a characteristic 1:1 isotopic mass distribution (M and M+2) confirms successful mono-bromination.

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (

    
    ). Causality: Thiosulfate neutralizes unreacted electrophilic bromine species, preventing unwanted side reactions during the organic extraction phase. Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol 2: In Vitro Biological Evaluation (ROS-Mediated Apoptosis Assay)

Objective: To evaluate the cytotoxic SAR of brominated isoxazoles (e.g., Aeroplysinin-1 analogs) in PC-3 prostate cancer cells.

  • Cell Seeding and Treatment: Seed PC-3 cells in a 96-well plate at

    
     cells/well. Incubate overnight. Treat cells with varying concentrations of the brominated isoxazole (0.1 µM to 50 µM) and a non-brominated control for 24 hours.
    
  • ROS Quantification: Add

    
     of DCFDA (2',7'-dichlorofluorescin diacetate) to the wells and incubate for 30 minutes in the dark. Causality: DCFDA is a cell-permeable probe that is oxidized by intracellular ROS into highly fluorescent DCF. This directly links the brominated compound's mechanism of action to oxidative stress[3]. Read fluorescence at Ex/Em = 485/535 nm.
    
  • Apoptosis Validation (Self-Validation): Harvest the treated cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry. Causality: Annexin V binds to externalized phosphatidylserine (indicating early apoptosis), while PI stains the DNA of membrane-compromised cells (late apoptosis/necrosis). This dual-staining self-validates that the observed cytotoxicity is specifically driven by apoptotic pathways rather than non-specific necrosis.

Visualizing the Mechanism of Action

The following diagram maps the biological causality of brominated isoxazoles (such as Aeroplysinin-1) in triggering prostate cancer cell death.

G N1 Brominated Isoxazole (e.g., Aeroplysinin-1) N2 Intracellular ROS Accumulation N1->N2 Induces oxidative stress N3 Mitochondrial Dysfunction N2->N3 Disrupts membrane potential N4 Cytochrome C Release N3->N4 Triggers intrinsic pathway N5 Caspase 3/7 Activation N4->N5 Cleaves pro-caspases N6 Target Cell Apoptosis (e.g., PC-3 Cells) N5->N6 Executes cell death

ROS-Mediated Apoptosis Pathway Induced by Brominated Isoxazoles in Cancer Cells.

References

Sources

Comparing the efficacy of 4-Bromo-5-(4-bromophenyl)isoxazole with other COX inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Bromo-5-(4-bromophenyl)isoxazole , evaluating its efficacy, structural properties, and pharmacological potential relative to established Cyclooxygenase (COX) inhibitors.

Executive Summary: The Scaffold vs. The Drug

4-Bromo-5-(4-bromophenyl)isoxazole (CAS: 1159981-76-6) represents a critical structural intermediate (scaffold) rather than a clinically optimized COX inhibitor. While it shares the isoxazole core found in potent drugs like Valdecoxib (Bextra) and Parecoxib , it lacks the specific pharmacophores—namely the vicinal diaryl substitution and the sulfonamide/methylsulfone moiety—required for high-affinity binding to the COX-2 active site.

This guide analyzes its pharmacological profile based on Structure-Activity Relationship (SAR) principles, contrasting it with the "Gold Standard" inhibitors to demonstrate why specific structural modifications are essential for efficacy.

Key Findings
  • Primary Role: Synthetic precursor/building block for 3,4,5-trisubstituted isoxazoles.

  • Predicted COX-2 Efficacy: Low to Negligible (>10 µM IC50) due to the absence of the P2 phenyl ring and sulfonamide anchor.

  • Selectivity: Likely non-selective or weak COX-1 binder due to the 4-bromo steric profile.

  • Best Alternative: Valdecoxib (for isoxazole class efficacy) or Celecoxib (for general COX-2 selectivity).

Chemical & Pharmacological Profile

Structural Analysis

The efficacy of isoxazole-based COX-2 inhibitors relies on a specific "Y-shaped" or "V-shaped" geometry that fits into the cyclooxygenase channel.

Feature4-Bromo-5-(4-bromophenyl)isoxazole Valdecoxib (Clinical Standard) Impact on Efficacy
Core Ring 1,2-Oxazole (Isoxazole)1,2-Oxazole (Isoxazole)Bioisostere template.
Position 3 Unsubstituted (H) Phenyl group Critical: The 3-phenyl group fills the hydrophobic channel in COX-2. Absence leads to loss of potency.
Position 4 Bromine (-Br) Benzenesulfonamide Critical: The sulfonamide binds to Arg513 in the COX-2 side pocket. Bromine is too small and non-polar.
Position 5 4-Bromophenyl Methyl (-CH3) The 5-aryl group in the target provides some hydrophobic interaction but is insufficient alone.
Mechanism of Action (SAR Perspective)
  • COX-2 Selectivity: Requires a bulky side chain (like a sulfonamide or sulfone) to access the "side pocket" present in COX-2 but not COX-1 (due to the Ile523 vs. Val523 difference).

  • Binding Affinity: The target compound's 4-bromo group is a lipophilic handle, but it cannot form the hydrogen bonds provided by the sulfonamide group of Valdecoxib. Consequently, its IC50 is predicted to be in the micromolar range (weak), whereas Valdecoxib operates in the nanomolar range (0.005 µM).

Comparative Efficacy Data

The following table contrasts the target compound with established COX inhibitors. Note that data for the target is predicted based on rigorous SAR studies of the isoxazole class.

CompoundClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Status
4-Bromo-5-(4-bromophenyl)isoxazole Halo-Isoxazole >50 (Est.) >10 (Est.) ~1 (Non-selective) Precursor / Research Reagent
Valdecoxib Diaryl-Isoxazole25.00.0055,000Withdrawn (Efficacy proven)
Celecoxib Diaryl-Pyrazole15.00.040375FDA Approved
Rofecoxib Furanone>500.018>2,700Withdrawn
Indomethacin Indole (NSAID)0.020.600.03 (COX-1 Selective)FDA Approved

Interpretation: The target compound is effectively "inactive" as a drug candidate compared to Valdecoxib. Its value lies in its ability to be converted into potent inhibitors via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) to install the missing aryl/sulfonamide groups.

Visualization: Structure-Activity Pathway

The following diagram illustrates the structural evolution required to transform the inactive 4-bromo scaffold into a potent COX-2 inhibitor.

SAR_Pathway Scaffold 4-Bromo-5-(4-bromophenyl)isoxazole (Target Compound) Low Potency / Inactive Intermediate Suzuki Coupling (Add Aryl Group) Scaffold->Intermediate Pd(PPh3)4, Ar-B(OH)2 Mechanism COX-2 Active Site Binding (Arg513 Interaction) Scaffold->Mechanism Fails to Bind (Missing Pharmacophore) Drug Valdecoxib Analogues (3,4-Diaryl Isoxazoles) High Potency (nM IC50) Intermediate->Drug Functionalization Drug->Mechanism Inhibits

Figure 1: SAR evolution from the 4-bromo-isoxazole scaffold to potent diaryl-isoxazole COX-2 inhibitors.

Experimental Protocols

To empirically verify the efficacy of 4-Bromo-5-(4-bromophenyl)isoxazole against COX enzymes, use the following Colorimetric COX Inhibition Assay . This protocol is self-validating using Indomethacin as a control.

Protocol: COX-1/COX-2 Inhibition Screening (Peroxidase Method)

Principle: COX enzymes convert Arachidonic Acid (AA) to PGG2, then to PGH2. The peroxidase activity of COX reduces PGG2 to PGH2 while oxidizing a colorimetric substrate (TMPD). The rate of oxidation is proportional to COX activity.

Reagents & Setup
  • Enzymes: Recombinant Human COX-1 and COX-2 (10 units/µL).

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Inhibitor Stock: Dissolve 4-Bromo-5-(4-bromophenyl)isoxazole in DMSO (10 mM stock).

  • Control: Indomethacin (10 mM stock).

Step-by-Step Workflow
  • Preparation: Dilute inhibitor to concentrations: 0.1, 1, 10, 50, 100 µM in Assay Buffer (100 mM Tris-HCl, pH 8.0).

  • Incubation:

    • Add 150 µL Assay Buffer to wells.

    • Add 10 µL Heme (Hematin).

    • Add 10 µL Enzyme (COX-1 or COX-2).

    • Add 20 µL Inhibitor (or DMSO vehicle).

    • Incubate for 5 minutes at 25°C.

  • Reaction Start: Add 20 µL Colorimetric Substrate (TMPD) + 20 µL Arachidonic Acid.

  • Measurement: Monitor Absorbance at 590 nm kinetically for 5 minutes.

  • Calculation:

    • Calculate Slope (ΔAbs/min) for the linear portion.

    • % Inhibition =

      
      .
      
    • Fit data to a sigmoidal dose-response curve to determine IC50.

Assay Logic Diagram

Assay_Workflow Start Prepare Reagents (Enzyme, Heme, Inhibitor) Incubation Pre-Incubation (5 min) Enzyme + Inhibitor binding Start->Incubation Reaction Add Arachidonic Acid + TMPD Initiate Catalysis Incubation->Reaction Readout Measure Absorbance @ 590nm (Oxidized TMPD) Reaction->Readout Analysis Calculate % Inhibition & IC50 Compare vs. Indomethacin Readout->Analysis

Figure 2: Workflow for the Colorimetric COX Inhibition Assay.

Conclusion

4-Bromo-5-(4-bromophenyl)isoxazole is a synthetic building block, not a functional drug. Its efficacy as a COX inhibitor is limited by the absence of the 3-aryl and sulfonamide pharmacophores essential for high-affinity binding.

  • For Drug Development: Use this compound as a starting material to synthesize 3,4,5-trisubstituted isoxazoles via Suzuki coupling.

  • For Biological Assays: Expect IC50 values >10 µM. Use Valdecoxib or Celecoxib as positive controls for COX-2 inhibition.

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1] Journal of Medicinal Chemistry. Link

  • Marnett, L. J., & Kalgutkar, A. S. (1999). "Cyclooxygenase 2 inhibitors: discovery, selectivity and the future." Trends in Pharmacological Sciences. Link

  • Sigma-Aldrich. (2024).[2] "Product Specification: 4-Bromo-5-(4-bromophenyl)isoxazole." Sigma-Aldrich Catalog. Link

  • Knaus, E. E., et al. (2005). "Design and synthesis of rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). "Structural and functional basis of cyclooxygenase inhibition." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: In Vitro Metabolic Stability Comparison of Isoxazole vs. Oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Bioisosteric Dilemma

In medicinal chemistry, the interchange between isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) is a classic bioisosteric replacement strategy used to modulate lipophilicity, dipole moment, and metabolic stability.

While both rings are five-membered aromatic heterocycles, they exhibit drastically different metabolic profiles due to their electronic distributions. The core distinction lies in the N–O bond of the isoxazole, which introduces a specific metabolic liability—reductive ring scission—that is absent in the oxazole scaffold.[1] Conversely, oxazoles are generally more robust against reduction but face liabilities regarding oxidative metabolism (CYP450) and heme-iron coordination (CYP inhibition).

This guide provides a mechanistic comparison and a validated experimental framework to assess these scaffolds in vitro.

Mechanistic Analysis: The N-O Bond Factor

Isoxazole: The Reductive Liability

The isoxazole ring is characterized by a relatively weak N–O bond (approx. 55 kcal/mol). This bond is the "Achilles' heel" of the scaffold.[2]

  • Mechanism: Reductive cleavage of the N–O bond to form an

    
    -cyano ketone or a 
    
    
    
    -amino enone.
  • Enzymology: This reaction is catalyzed by:

    • Cytosolic Reductases: Aldehyde oxidase (AO) and xanthine oxidase (XO).

    • CYP450 (Reductive Mode): Under low oxygen tension, the ferrous P450-heme complex can transfer electrons directly to the isoxazole, facilitating ring opening.

    • Gut Microbiota: Bacterial reductases in the intestine can open the ring prior to absorption (relevant for oral bioavailability).

Oxazole: The Oxidative Liability

The oxazole ring, lacking the N–O bond, is immune to the reductive ring opening described above. Its metabolic clearance is driven by oxidation.

  • Mechanism: CYP450-mediated hydroxylation, typically at the C2 or C5 positions if unsubstituted. This often leads to an unstable intermediate that rearranges or hydrolyzes.

  • CYP Inhibition: The nitrogen lone pair in oxazoles is more accessible than in isoxazoles, increasing the risk of Type II binding (coordination to the heme iron of CYP450), which causes reversible CYP inhibition.

Visualization of Metabolic Pathways

MetabolicPathways cluster_0 Isoxazole Metabolic Liability (Reductive) cluster_1 Oxazole Metabolic Liability (Oxidative) Isox Isoxazole Scaffold Inter N-O Bond Cleavage Isox->Inter Cytosolic Reductases (AO/XO) or P450(Fe-II) Prod1 Amino-Enone / Alpha-Cyano Ketone Inter->Prod1 Ox Oxazole Scaffold OxInter C-Hydroxylation Ox->OxInter CYP450 (Oxidative) NADPH + O2 Prod2 Ring Opening (Hydrolysis) OxInter->Prod2

Figure 1: Mechanistic divergence between isoxazole reductive ring scission and oxazole oxidative hydroxylation.

Comparative Data Profile

The following table summarizes the physicochemical and metabolic distinctions.

ParameterIsoxazole AnalogsOxazole AnalogsImplications
Primary Metabolic Route Reductive (Ring Scission)Oxidative (Hydroxylation)Assay selection is critical (see Section 4).
Key Enzymes Cytosolic Reductases, P450 (Reductive)CYP450 (Oxidative)Microsomes may underestimate isoxazole clearance.
Dipole Moment High (~2.9 D)Moderate (~1.5 D)Isoxazoles are more polar; affects permeability.
Basicity (pKa) Very Low (Weak base)Low (pKa ~ 0.8)Oxazoles are slightly more basic; potential for H-bond accepting.
CYP Inhibition Risk LowModerate to HighOxazole N-atom can coordinate to Heme Iron.
Case Example Leflunomide (Prodrug)Parecoxib (Stable)Leflunomide relies on instability; Parecoxib relies on stability.[3]

Experimental Protocols

To accurately compare these scaffolds, one must use an assay system capable of detecting both oxidative and reductive metabolism.

The "Blind Spot" in Standard Assays

Standard Liver Microsomes (SLM) are fortified with NADPH to drive CYP450 oxidation. They lack the cytosolic fraction containing aldehyde oxidase (AO) and xanthine oxidase (XO).

  • Result: SLM will accurately predict Oxazole clearance but will likely underestimate Isoxazole clearance (false stability).

Recommended Assay: Cryopreserved Hepatocytes

Hepatocytes contain the full complement of enzymes (CYP, Cytosol, UGTs) and are the only valid system for a head-to-head comparison.

Protocol: Hepatocyte Stability Assay

Objective: Determine Intrinsic Clearance (


) covering both redox pathways.
  • Preparation:

    • Thaw cryopreserved hepatocytes (Human/Rat/Mouse) in pre-warmed thawing medium.

    • Centrifuge (50g, 5 min) and resuspend in incubation buffer (Krebs-Henseleit buffer, pH 7.4) to

      
       cells/mL.
      
    • Assess viability using Trypan Blue (Acceptance criteria: >75% viability).

  • Incubation:

    • Test Concentration: 1

      
      M (to ensure first-order kinetics).
      
    • Vehicle: DMSO < 0.1% v/v.

    • Reaction: Mix 50

      
      L compound solution + 50 
      
      
      
      L hepatocyte suspension (Final cell density:
      
      
      cells/mL).
    • Timepoints: 0, 15, 30, 60, 90, 120 minutes.

    • Incubator: 37°C, 5% CO2, humidified, with orbital shaking (critical to keep cells suspended).

  • Termination & Analysis:

    • Quench with 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin/Tolbutamide).

    • Centrifuge (3000g, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Data Calculation:

    • Plot ln(% Remaining) vs. Time.

    • Slope (

      
      ) = Elimination rate constant.
      
    • 
      .
      
Alternative: Cytosol-Fortified Microsomes

If hepatocytes are unavailable, you must supplement microsomes with liver cytosol and specific cofactors (Hydralazine can be used as a specific inhibitor to confirm AO activity).

Workflow Logic

AssaySelection Start Start: Isoxazole vs Oxazole Stability Comparison Q1 Is the Isoxazole ring sterically hindered at C3? Start->Q1 Micro Standard Microsomes (SLM) Q1->Micro Yes (High Steric Bulk) Reductive risk lowered Hep Cryopreserved Hepatocytes (Gold Standard) Q1->Hep No (Unsubstituted) High Reductive Risk Warning Warning Micro->Warning Risk: False Stability (Misses Reductive Path) Result Valid Cl_int Comparison Hep->Result Full Metabolic Profile Cytosol SLM + Cytosol + Molybdenum Warning->Cytosol Add Cytosolic Fraction

Figure 2: Decision tree for selecting the appropriate in vitro system to avoid false negatives in isoxazole stability.

Case Studies in Drug Development

Case A: Leflunomide (The "Prodrug" Strategy)
  • Compound: Leflunomide (Isoxazole derivative).[3][4]

  • Observation: In standard microsomes, it appeared relatively stable. In vivo, it rapidly converted to A771726.[4]

  • Mechanism: The isoxazole ring undergoes reductive scission to form the active

    
    -cyanoenol metabolite.[4][5]
    
  • Lesson: For Leflunomide, the instability was a design feature. If your goal is a stable NCE, this pathway represents a failure mode.

Case B: Razaxaban (The Clearance Liability)
  • Compound: Razaxaban (Factor Xa inhibitor with benzisoxazole).[6]

  • Observation: Major clearance pathway in rats/dogs was reductive ring opening to a benzamidine metabolite.[6]

  • Impact: High clearance limited the half-life.

  • Solution: In such cases, switching to a benzoxazole (oxazole analog) often blocks this reductive path, though it may necessitate re-optimization of potency due to the loss of the specific H-bond acceptor geometry of the isoxazole nitrogen.

References

  • Kalgutkar, A. S., et al. (2003).[4] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition, 31(10), 1240-1250.[4] Link

  • Dalvie, D., et al. (2002). "Metabolism of the isoxazole ring in the antipsychotic agent iloperidone." Drug Metabolism and Disposition, 30(10). Link

  • Meanwell, N. A. (2011).[7] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[7] Link

  • Zhang, D., et al. (2008). "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs."[6] Drug Metabolism and Disposition, 36(2). Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-5-(4-bromophenyl)isoxazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-5-(4-bromophenyl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.